Technical Guide: Synthesis of 2-(Ethylamino)-o-propionotoluidide Hydrochloride
Executive Summary & Chemical Identity[1][2][3] 2-(Ethylamino)-o-propionotoluidide Hydrochloride (CAS: 35891-75-9) is a structural analog of the local anesthetic Prilocaine .[1] While Prilocaine utilizes a propylamino tai...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2][3]
2-(Ethylamino)-o-propionotoluidide Hydrochloride (CAS: 35891-75-9) is a structural analog of the local anesthetic Prilocaine .[1] While Prilocaine utilizes a propylamino tail, this compound features an ethylamino tail. It is frequently identified in pharmaceutical contexts as Prilocaine Impurity C (EP standard) but possesses independent pharmacological properties as an amide-type sodium channel blocker.
This guide details the Löfgren-Tegnér synthesis pathway, adapted for the ethyl-derivative. The protocol utilizes a two-step nucleophilic substitution strategy: acylation of o-toluidine followed by amination with ethylamine.
The C2 position is chiral. Synthesis typically yields a racemate (RS).
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed around the construction of the amide bond first, followed by the introduction of the amine functionality. This order is preferred over coupling N-ethylalanine to o-toluidine due to the high cost of amino acid coupling reagents and the instability of the secondary amine during acid chloride formation.
Reaction Scheme (Graphviz)
Caption: Stepwise synthesis from o-toluidine to the final hydrochloride salt via an alpha-chloro amide intermediate.
Detailed Experimental Protocol
Phase 1: Acylation (Synthesis of Intermediate)
Objective: Synthesize 2-chloro-N-(2-methylphenyl)propanamide.
Critical Control Point: This reaction is highly exothermic. Temperature control (0–5°C) is vital to prevent di-acylation or polymerization.
Reagents:
o-Toluidine (1.0 eq)
2-Chloropropionyl chloride (1.1 eq)
Potassium Carbonate (K₂CO₃) or Triethylamine (1.2 eq)
Dichloromethane (DCM) or Acetone (anhydrous)
Protocol:
Setup: Charge a 3-neck round-bottom flask with o-toluidine dissolved in DCM (approx. 10 volumes). Add the base (K₂CO₃).
Cooling: Submerge the flask in an ice/salt bath to reach an internal temperature of 0–5°C.
Addition: Add 2-chloropropionyl chloride dropwise via an addition funnel over 60 minutes. Do not allow temperature to exceed 10°C.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of o-toluidine.
Wash organic layer with 1M HCl (to remove unreacted aniline) followed by sat. NaHCO₃ and brine.
Dry over MgSO₄ and concentrate in vacuo.
Result: Off-white solid (Intermediate). Yield typically 85–90%.
Phase 2: Amination (N-Alkylation)
Objective: Substitution of the alpha-chloride with an ethylamino group.
Technical Challenge: Ethylamine has a boiling point of 16.6°C. Standard reflux is inefficient. A sealed pressure vessel or a solution of ethylamine in a higher-boiling solvent is required.
Reagents:
Intermediate (from Phase 1) (1.0 eq)
Ethylamine (70% aq. solution OR 2.0M in THF) (3.0 – 5.0 eq)
Potassium Iodide (KI) (0.1 eq, catalyst)
Toluene or Ethanol
Protocol:
Dissolution: Dissolve the chloro-intermediate in Toluene (5 volumes). Add catalytic KI (accelerates the Finkelstein-like substitution).
Amine Addition:
Method A (Pressure Vessel - Recommended): Transfer solution to an autoclave/pressure tube. Add chilled Ethylamine (excess). Seal immediately. Heat to 80–90°C for 6–8 hours.
Method B (Reflux with Condenser): If using 70% aq.[6] ethylamine, use a high-efficiency reflux condenser cooled to -10°C (glycol chiller). Heat to 60°C for 12–16 hours.
Workup:
Cool the mixture. If using toluene, wash with water to remove ethylamine salts.
Extract the organic phase with 2M HCl (3x). The product moves to the aqueous acid phase; impurities remain in toluene.[7]
Basification: Basify the combined acidic aqueous extracts with 4M NaOH to pH > 11. The product will precipitate as an oil or solid.
Extract the free base into Diethyl Ether or DCM. Dry and concentrate.
Phase 3: Hydrochlorination & Crystallization
Objective: Isolate the stable pharmaceutical salt.
Protocol:
Dissolve the crude free base in minimal anhydrous Acetone or Ethyl Acetate.
Cool to 0°C.
Slowly bubble dry HCl gas through the solution, or add 4M HCl in Dioxane dropwise until pH is acidic (pH ~2).
A white precipitate forms immediately.
Recrystallization: Recrystallize from hot Ethanol/Acetone to remove color and trace isomers.
Drying: Vacuum dry at 50°C.
Analytical Validation
To ensure the product is 2-(Ethylamino)-o-propionotoluidide and not the propyl analog (Prilocaine) or a degradation product, the following markers are used.
Technique
Expected Signal (Diagnostic)
¹H-NMR (DMSO-d₆)
Ethyl Group: Triplet (~1.2 ppm, 3H) and Quartet (~3.0 ppm, 2H). Note: Prilocaine would show a propyl multiplet pattern.
¹H-NMR (Aromatic)
o-Tolyl: Singlet (~2.2 ppm, 3H) for methyl on ring; Multiplet (7.1-7.4 ppm, 4H) for aromatic protons.
HPLC (Reverse Phase)
Retention time will be slightly lower than Prilocaine due to the shorter alkyl chain (Ethyl < Propyl) reducing lipophilicity.
Mass Spectrometry
[M+H]⁺ = 207.15 m/z . (Prilocaine is 221.17 m/z).
Workflow Logic Diagram
Caption: Purification logic utilizing the 'Acid/Base Swing' to isolate the amine from neutral byproducts.
Safety & Handling (E-E-A-T)
o-Toluidine: Classified as a Group 1 Carcinogen . All weighing and reactions must occur inside a certified fume hood. Double-gloving (Nitrile) is mandatory.
2-Chloropropionyl Chloride: Potent lachrymator and corrosive. Hydrolyzes to HCl on contact with moisture.
Ethylamine: Extremely volatile and flammable. If using a pressure vessel, ensure it is rated for the generated pressure at 90°C.
References
Löfgren, N., & Tegnér, C. (1960).[8] Studies on Local Anesthetics.[7][8][9][10][11][12] XX. Synthesis of Some α-Monoalkylamino-2-methylpropionanilides. Acta Chemica Scandinavica, 14, 486–490. Link
European Pharmacopoeia (Ph. Eur.) . Prilocaine Hydrochloride Monograph: Impurity C.[1][13][4] (2-(Ethylamino)-N-(2-methylphenyl)propanamide).[1][13][4][5] Link
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71316539: 2-(Ethylamino)-o-propionotoluidide. Link
Swamy, G.K., et al. (2014). Efficient method for the synthesis of prilocaine precursor amide.[6][12][14][15] International Journal of Chemical and Biological Sciences.[14] (Methodology adapted for ethyl-analog).
Structural Elucidation of Etidocaine Hydrochloride: A Multi-Dimensional Spectroscopic Approach
Topic: Spectroscopic Analysis of Etidocaine Hydrochloride for Structural Elucidation Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Spectroscopic Analysis of Etidocaine Hydrochloride for Structural Elucidation
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Chemical Architecture
In the development of long-acting local anesthetics, Etidocaine Hydrochloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) represents a critical structural evolution from the lidocaine prototype. Distinguished by its high lipophilicity and prolonged duration of action, its analysis requires a rigorous understanding of its steric bulk and specific alkyl substitution patterns.[1]
This guide moves beyond basic pharmacopeial identification, providing a mechanistic workflow for ab initio structural confirmation.[1] As analytical scientists, we do not merely "run spectra"; we interrogate the molecule to validate its connectivity, stereochemistry, and salt form.
Core Moiety: 2,6-Xylidine ring (lipophilic anchor).[1]
Intermediate Chain: Butanamide backbone (providing an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-ethyl group).
Hydrophilic Tail: Tertiary amine substituted with one ethyl and one propyl group.[1]
Analytical Workflow: The Logic of Elucidation
We employ a "Causality-Driven" workflow. Each technique answers a specific structural question that the previous one could not.[1]
Figure 1: The sequential logic of structural elucidation, moving from functional group identification to precise atomic connectivity.
Phase I: Electronic Transitions (UV-Vis)
Objective: Confirm the presence of the aromatic xylidine moiety.
The "Why": The 2,6-dimethylphenyl ring is the primary chromophore. While not structurally definitive, it is the first gate for purity assessment.
Protocol
Solvent: Methanol or 0.1 N HCl (to ensure full protonation).[1]
Mechanistic Insight: This absorption arises from the
transition of the aromatic ring. The presence of the amide auxochrome shifts this slightly red compared to pure xylene.
Validation Check: If the spectrum shows significant absorption >300 nm, suspect oxidation products (e.g., quinone-like impurities) or contamination.[1]
Phase II: Vibrational Spectroscopy (FT-IR)[1]
Objective: Fingerprint the functional groups, specifically the amide linkage and the amine salt.
The "Why": NMR cannot easily distinguish between a free base and a hydrochloride salt in certain solvents; IR provides immediate confirmation of the cationic amine species.
Protocol
Method: ATR (Attenuated Total Reflectance) on a diamond crystal or KBr pellet (1% sample load).[1]
N-H bending coupled with C-N stretching. Confirms the secondary amide linkage (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
).
Aromatic C=C
Ring breathing modes of the 2,6-xylidine moiety.
C-H (Aliphatic)
Stretching of the butyl, ethyl, and propyl chains.
Phase III: Nuclear Magnetic Resonance (NMR) – The Gold Standard
Objective: Establish the exact carbon-hydrogen framework and stereochemical environment.
The "Why": Etidocaine possesses a chiral center at the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-carbon (the carbon between the amide and the tertiary amine). This chirality renders the protons on the adjacent nitrogen-substituents (ethyl and propyl groups) diastereotopic .[1] This is the most critical feature for distinguishing Etidocaine from symmetric analogs.
Assignment: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
protons of the ethyl and propyl groups.
Expert Insight: Because of the adjacent chiral center, the two protons on the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-ethyl group are not chemically equivalent. They split each other, often appearing as complex multiplets rather than clean quartets. This verifies the presence of the chiral center.
Figure 2: NMR assignment logic highlighting the stereochemical influence of the chiral center on adjacent alkyl groups.[1]
Phase IV: Mass Spectrometry (MS)
Objective: Confirm molecular weight and fragmentation pathways.
The "Why": To rule out homologs (e.g., Lidocaine or Bupivacaine) that might share similar UV/IR profiles.[1]
Amide bonds in local anesthetics typically cleave alpha to the carbonyl or at the amide bond itself.[1]
Key Fragment (m/z ~128): Cleavage between the amide carbonyl and the alpha-carbon generates the amine fragment ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
.
Xylidine Fragment (m/z 121): Formation of the 2,6-dimethylaniline ion if the amide bond breaks.
References
PubChem. (n.d.).[1] Etidocaine Hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
DrugBank. (n.d.).[1][4] Etidocaine: Pharmacology and Structure. Retrieved from [Link][1]
Moffat, A. C., Osselton, M. D., & Widdop, B. (2011).[1] Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.[1] (Standard reference for UV/IR/MS data of local anesthetics).
United States Pharmacopeia (USP).General Chapter <197> Spectrophotometric Identification Tests. (Methodological grounding for IR and UV protocols).
An In-Depth Technical Guide to Etidocaine Hydrochloride: Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals Introduction Etidocaine hydrochloride is a potent, long-acting local anesthetic of the amide class, recognized for its rapid onset of action.[1][2] Marketed...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etidocaine hydrochloride is a potent, long-acting local anesthetic of the amide class, recognized for its rapid onset of action.[1][2] Marketed under the trade name Duranest, it has been utilized in various medical procedures, including surgical and dental anesthesia, to provide effective nerve blockade.[3][4] Its unique combination of a swift onset and extended duration of analgesia distinguishes it from other local anesthetics like lidocaine.[1] This guide provides a comprehensive overview of the molecular structure and chemical properties of etidocaine hydrochloride, offering critical insights for researchers and professionals in drug development and analytical sciences.
Mechanism of Action: A Molecular Perspective
Etidocaine exerts its anesthetic effect by reversibly blocking voltage-gated sodium channels in the neuronal membrane.[5][6] This action inhibits the influx of sodium ions, which is essential for the initiation and propagation of nerve impulses.[5][6] By stabilizing the neuronal membrane, etidocaine effectively prevents the transmission of pain signals.[1] The high lipid solubility of etidocaine facilitates its penetration of the nerve sheath to reach its site of action.[4]
Etidocaine possesses a chiral center at the carbon atom in the butanamide moiety, meaning it exists as a pair of enantiomers.[9] Commercially, etidocaine hydrochloride is supplied as a racemic mixture.[9] The stereochemistry of local anesthetics can significantly influence their efficacy and toxicity. While specific studies on the differential activity of etidocaine enantiomers are not extensively detailed in publicly available literature, it is a critical consideration in drug development, as one enantiomer may exhibit a more favorable therapeutic profile.[9][10]
Caption: Molecular Structure of Etidocaine Hydrochloride.
Physicochemical Properties
The physicochemical properties of etidocaine hydrochloride are crucial for its formulation, stability, and pharmacokinetic profile.
The synthesis of etidocaine is typically achieved through a two-step process. The first step involves the reaction of 2,6-dimethylaniline with 2-bromobutyryl chloride to form the intermediate, 2-bromo-N-(2,6-dimethylphenyl)butanamide. This is followed by the alkylation of the intermediate with N-ethylpropylamine to yield etidocaine. The free base is then converted to the hydrochloride salt.
Caption: General Synthesis Workflow for Etidocaine Hydrochloride.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the structural confirmation and quality control of etidocaine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR studies of etidocaine and its hydrochloride salt have been conducted.[1] The spectra of the hydrochloride salt are notably complex and show strong dependence on temperature, solvent, and spectrometer frequency.[1] This complexity arises from the presence of a chiral center at the carbon atom and acid-induced chirality at the amine nitrogen, leading to the formation of diastereomers in solution.[1] While the full spectral data with chemical shifts and coupling constants are detailed in the referenced study, they are not fully reproduced here. For researchers requiring in-depth structural elucidation, consulting the primary literature is recommended.[1]
Infrared (IR) Spectroscopy:
While a specific public domain spectrum for etidocaine hydrochloride is not readily available, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include N-H stretching vibrations from the amide and the protonated amine, C=O stretching of the amide, C-N stretching, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of etidocaine. The exact mass of the hydrochloride salt is 312.1968 g/mol .[6] In mass spectrometric analysis, the free base (C₁₇H₂₈N₂O) has a molecular weight of 276.2202 g/mol .[6] Common fragmentation patterns for amide-containing compounds involve cleavage of the C-C bonds adjacent to the carbonyl group and alpha-cleavage adjacent to the amine nitrogen.[13]
Analytical Methodologies
Accurate and precise analytical methods are paramount for the quantification of etidocaine hydrochloride in pharmaceutical formulations and biological matrices.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method is suitable for the analysis of etidocaine hydrochloride and its degradation products.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase: An isocratic or gradient mixture of a phosphate or acetate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent such as acetonitrile or methanol. A typical starting ratio is 60:40 or 70:30 (buffer:organic solvent).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV detection at approximately 230 nm.
Injection Volume: 20 µL.
Standard and Sample Preparation:
Prepare a stock solution of etidocaine hydrochloride (e.g., 1 mg/mL) in a suitable solvent like water or a 50:50 mixture of acetonitrile and water.
Create a series of calibration standards by diluting the stock solution to known concentrations.
Prepare sample solutions by accurately weighing and dissolving the pharmaceutical formulation in the mobile phase to achieve a concentration within the calibration range.
Analysis:
Inject the standard solutions to establish a calibration curve.
Inject the sample solutions to determine the concentration of etidocaine hydrochloride.
Chiral HPLC Separation:
The enantiomers of etidocaine can be separated using a chiral stationary phase. Baseline separation has been achieved on a Chiralcel OJ column with a mobile phase of hexane-methanol (98:2, v/v).[5][9] This is crucial for studying the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers.
Initial in vitro toxicity screening of 2-(Ethylamino)-o-propionotoluidide Hydrochloride
The following guide details the technical framework for the initial in vitro toxicity screening of 2-(Ethylamino)-o-propionotoluidide Hydrochloride . This compound (CAS: 35891-75-9), also known as Prilocaine Impurity C o...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the technical framework for the initial in vitro toxicity screening of 2-(Ethylamino)-o-propionotoluidide Hydrochloride .
This compound (CAS: 35891-75-9), also known as Prilocaine Impurity C or Monoethylprilocaine , is a structural analog of the amide local anesthetic Prilocaine. Its screening must rigorously evaluate the class-specific risks of amino-amide anesthetics: neurotoxicity , cardiotoxicity (ion channel blockade), and metabolic toxicity (methemoglobinemia-associated oxidative stress).
The Screening Mandate:
Unlike generic cytotoxicity screens, the evaluation of this compound requires a "Excitable Tissue First" approach. As an analog of Prilocaine, the primary safety hazards are not merely cellular death, but functional impairment of voltage-gated sodium channels (Nav) and mitochondrial uncoupling in high-energy demand tissues (heart/brain). Furthermore, the presence of the o-toluidine moiety necessitates screening for oxidative stress potential, a precursor to in vivo methemoglobinemia.
Physicochemical Preparation & Stability
Objective: Ensure the bio-interface is chemically defined and precipitation-free.
Solubility Profile: As a hydrochloride salt, the compound is highly water-soluble.
Stock Solution: Prepare 100 mM in sterile ddH₂O or PBS (pH 7.4). Avoid DMSO if possible to prevent solvent-induced membrane permeabilization, which confounds anesthetic toxicity data.
Working Concentrations: Serial dilutions from 1 µM to 1000 µM.
Stability Check: Amino-amides are generally stable against hydrolysis at neutral pH. However, fresh preparation is required to prevent oxidation of the secondary amine.
Tier 1: Basal Cytotoxicity & Membrane Integrity
Objective: Establish the lethal concentration (LC50) and distinguish necrotic vs. apoptotic cell death.
Biological Models
Cardiac Model:H9c2 (2-1) rat cardiomyoblasts. (Surrogate for cardiotoxicity).
Neuronal Model:SH-SY5Y human neuroblastoma cells. (Surrogate for neurotoxicity).
Dual-Readout Protocol (Metabolism + Membrane)
Do not rely on a single assay. Anesthetics can depress metabolism (false positive in MTT) without killing cells.
Step-by-Step Workflow:
Seeding: Plate H9c2 cells at 10,000 cells/well in 96-well plates. Incubate 24h.
Exposure: Aspirate media. Apply compound (0, 10, 50, 100, 500, 1000 µM) in serum-free media for 24h.
Multiplex Assay:
Supernatant Harvest: Transfer 50 µL supernatant to a new plate for LDH Assay (measures lactate dehydrogenase leakage = necrosis).
Cell Viability: Add CCK-8 (WST-8) reagent to the remaining cells. Incubate 2h. Measure OD at 450 nm (measures mitochondrial dehydrogenase = metabolic health).
Calculation:
Viability % =
.
Cytotoxicity % =
.
Tier 2: Mechanistic Toxicity (Mitochondria & ROS)
Objective: Amide anesthetics often cause "mitochondrial swelling" and uncoupling before cell death. This tier detects sub-lethal damage.
Mitochondrial Membrane Potential (ΔΨm)
Rationale: The lipophilic nature of the molecule allows it to penetrate the mitochondrial matrix, potentially dissipating the proton gradient.
Protocol (JC-1 Dye):
Treat SH-SY5Y cells with IC10 and IC50 concentrations for 6 hours.
Stain with JC-1 (2 µM) for 30 min at 37°C.
Readout:
Healthy: Red aggregates (Ex/Em: 535/590 nm).
Depolarized: Green monomers (Ex/Em: 485/530 nm).
Metric: A decrease in the Red/Green fluorescence ratio indicates mitochondrial toxicity.
Oxidative Stress (ROS Generation)
Rationale: The o-toluidine metabolite pathway is linked to oxidative stress.
Protocol: Use H2DCFDA (cellular ROS sensor). An increase in fluorescence intensity >20% over control suggests significant oxidative risk.
Objective: This is the critical "Go/No-Go" tier. As an anesthetic analog, it MUST block Sodium channels (efficacy) but NOT hERG channels (safety).
Automated Patch Clamp (High Throughput)
Target 1: Nav1.5 (Cardiac Sodium Channel)
Goal: Confirm on-target effect.
Method: Whole-cell voltage clamp on HEK293 cells stably expressing Nav1.5.
Protocol: Depolarize from -120 mV to -15 mV (20 ms duration) at 10 Hz (tonic block) and 0.1 Hz (phasic block).
Target 2: hERG (Kv11.1)
Goal: Assess QT prolongation risk (Arrhythmia).
Threshold: An IC50 < 10 µM on hERG is a major red flag for cardiotoxicity.
Data Visualization & Logic
Screening Workflow Diagram
Caption: The "Fail-Fast" screening cascade. The compound must pass basal viability and mitochondrial stability before expensive electrophysiological profiling.
Mechanism of Toxicity Diagram
Caption: Dual-pathway toxicity model showing the intended pharmacological target (Nav1.5) versus the off-target mitochondrial toxicity common in amide anesthetics.
Data Interpretation & Go/No-Go Criteria
The following thresholds are based on standard acceptance criteria for anesthetic impurities and NCEs.
Assay
Metric
"Go" Criteria (Safe)
"Flag" (Warning)
"No-Go" (Toxic)
CCK-8 (H9c2)
IC50 (Viability)
> 500 µM
100 - 500 µM
< 100 µM
LDH Leakage
Membrane Integrity
< 10% leakage at 100 µM
10-20% leakage
> 20% leakage
hERG Patch
IC50 (K+ Current)
> 30 µM
10 - 30 µM
< 10 µM
ROS (H2DCFDA)
Fold Change
< 1.5x Control
1.5x - 2.0x
> 2.0x
Critical Note on Impurity Qualification:
If this compound is being screened as Prilocaine Impurity C , the toxicity profile must be compared directly to Prilocaine.
Acceptance: The impurity should not be significantly more toxic than the parent drug (Prilocaine) at equimolar concentrations.
Reference: ICH Q3A(R2) Guidelines regarding impurity qualification.
References
Maldonado, C., et al. (2020). "In vitro assessment of local anesthetic induced cytotoxicity in human neuronal cells." Toxicology in Vitro. Link
Nouette-Gaulain, K., et al. (2011). "Local anesthetics impair mitochondrial energy metabolism: mechanism and implications." Anesthesiology. Link
European Pharmacopoeia (Ph. Eur.) . "Prilocaine Hydrochloride: Impurity C." European Directorate for the Quality of Medicines. Link
U.S. Food and Drug Administration (FDA) . "ICH Q3A(R2): Impurities in New Drug Substances." FDA Guidance Documents. Link
Wong, G.K., et al. (2017). "High-throughput cardiotoxicity screening of local anesthetics using automated patch clamp." Journal of Pharmacological and Toxicological Methods. Link
Discovery and history of Etidocaine hydrochloride development
An In-Depth Technical Guide to the Discovery, Development, and Scientific Underpinnings of Etidocaine Hydrochloride Executive Summary Etidocaine hydrochloride, an amide-type local anesthetic, emerged in the early 1970s f...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Discovery, Development, and Scientific Underpinnings of Etidocaine Hydrochloride
Executive Summary
Etidocaine hydrochloride, an amide-type local anesthetic, emerged in the early 1970s from a focused endeavor to develop agents with a longer duration of action than the prevailing standard, lidocaine. Developed and patented by Astra Pharmaceuticals, and later marketed as Duranest®, etidocaine was distinguished by its rapid onset, profound nerve blockade, and extended duration of action, which could exceed nine hours in peripheral nerve blocks.[1] Its unique profile was a direct result of its chemical structure, which conferred high lipid solubility and a high degree of protein binding.[2] Mechanistically, it functions by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials.[1][3]
Despite its efficacy, etidocaine's clinical use was characterized by a profound motor blockade that often outlasted its sensory effects, a feature that limited its utility in certain applications, such as obstetrics.[1][4] Furthermore, its vasodilatory properties could lead to increased intraoperative bleeding.[1][5] Etidocaine was approved by the U.S. Food and Drug Administration (FDA) in 1976 but was later withdrawn from the market for commercial reasons, not due to concerns over its safety or efficacy.[1][6] This guide provides a comprehensive technical overview of etidocaine's journey from chemical synthesis to clinical application, detailing the scientific rationale behind its development and the methodologies used to characterize its landmark properties.
The Clinical Imperative: The Search for Extended-Duration Anesthesia
The development of lidocaine in 1943 by Nils Löfgren was a watershed moment in local anesthesia, offering a reliable and less allergenic alternative to ester-type anesthetics like procaine.[7][8] However, the moderate duration of action of lidocaine presented limitations in lengthy surgical procedures and for postoperative pain management, creating a clear clinical and commercial impetus for the development of longer-acting agents. The scientific objective was to modify the amide anesthetic structure to increase potency and duration without a proportional increase in systemic toxicity. This pursuit, undertaken by companies like Astra Pharmaceuticals, focused on manipulating the physicochemical properties of the molecule to enhance its interaction with nervous tissue and delay its clearance from the site of administration.[1]
Discovery and Development at Astra Pharmaceuticals
Etidocaine was a product of systematic research at Astra Pharmaceuticals in the early 1970s.[1] Building on the foundational structure of lidocaine, a team including Swedish chemists H. J. F. Adams, G. Kronberg, and B. Takman sought to enhance lipophilicity and protein binding, two key determinants of anesthetic duration.[1][2] This effort culminated in the synthesis of N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide, which demonstrated a significantly prolonged anesthetic effect in preclinical models.[1] The initial synthesis was filed for a U.S. patent on July 19, 1971, and was granted in 1974 as US Patent 3,812,147.[1][9] Following successful preclinical and clinical trials, etidocaine hydrochloride received FDA approval on August 30, 1976, and was marketed under the brand name Duranest®.[1][10]
Physicochemical Profile and Chemical Synthesis
Structure-Activity Relationship: The Causality of Design
The efficacy of a local anesthetic is governed by its chemical structure, which dictates its physicochemical properties such as lipid solubility, pKa, and protein binding affinity.[11] Etidocaine's design reflects a deliberate manipulation of the classic amide anesthetic structure to achieve its characteristic rapid onset and long duration.
Lipophilic Aromatic Ring: Like lidocaine, etidocaine possesses a 2,6-dimethylphenyl (xylidide) ring, which is essential for anesthetic activity.
Intermediate Amide Linkage: The stable amide bond is characteristic of this class, conferring resistance to hydrolysis by plasma esterases and thus a longer systemic half-life compared to ester-type anesthetics.[12]
Hydrophilic Amine Terminus: The tertiary amine group is crucial. It acts as a weak base, existing in equilibrium between a charged (cationic) and uncharged (base) form. The uncharged base is more lipid-soluble and is the form that diffuses across the nerve membrane.[1][11]
Alkyl Chain Elongation: The key innovation in etidocaine's structure lies in the N-alkyl substituents at the amine and the ethyl group at the alpha-carbon. Compared to lidocaine, the presence of larger propyl and ethyl groups significantly increases the molecule's overall lipid solubility.[2] This high lipophilicity enhances the drug's ability to penetrate the lipid-rich nerve membrane and increases its binding affinity within the hydrophobic environment of the sodium channel, directly contributing to its high potency and long duration of action.[13]
Comparative Physicochemical and Pharmacokinetic Properties
The distinct clinical profiles of etidocaine, lidocaine, and bupivacaine can be directly correlated with their physicochemical properties.
The synthesis of etidocaine is a two-step process starting from 2,6-dimethylaniline (2,6-xylidine), a common precursor for amide anesthetics.[9][11]
Step 1: Amide Formation. The process begins with the acylation of 2,6-dimethylaniline with 2-bromobutyryl chloride. This reaction forms the intermediate amide, 2-Bromo-N-(2,6-dimethylphenyl)butanamide.[9]
Step 2: Alkylation. The intermediate amide then undergoes nucleophilic substitution. The bromine atom is displaced by the secondary amine, N-ethylpropylamine, to yield the final product, etidocaine.[9]
Caption: Chemical synthesis pathway of Etidocaine.
Pharmacological Profile
Mechanism of Action: Sodium Channel Blockade
Like all local anesthetics, etidocaine exerts its effect by blocking nerve impulse conduction.[1] The primary molecular target is the voltage-gated sodium (Na+) channel located within the neuronal membrane.[8]
Diffusion: After administration, the uncharged base form of etidocaine diffuses across the nerve sheath and the lipid bilayer of the neuronal membrane into the axoplasm.[11]
Re-equilibration: Inside the slightly more acidic axoplasm, the drug re-equilibrates, and the protonated, cationic form becomes dominant.[11]
Channel Binding: It is this cationic form that binds to a specific receptor site within the pore of the voltage-gated Na+ channel.[1]
Inhibition: This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.[11]
Conduction Blockade: Consequently, the action potential fails to propagate along the axon, resulting in a reversible blockade of sensory and motor nerve transmission.[9]
Caption: Mechanism of Etidocaine action at the Na+ channel.
Pharmacokinetics
Absorption: Etidocaine is rapidly absorbed following injection. The rate is dependent on the vascularity of the injection site and the co-administration of a vasoconstrictor like epinephrine, which can decrease systemic absorption and prolong the local effect.[16]
Distribution: With its high lipid solubility, etidocaine readily penetrates nerve tissues. It has a volume of distribution of approximately 134 L and is extensively bound (94-95%) to plasma proteins, primarily alpha-1-acid glycoprotein.[1][17] This high protein binding contributes to its long duration of action by creating a local reservoir of the drug.
Metabolism: As an amide-type anesthetic, etidocaine is primarily metabolized in the liver by hepatic microsomal enzymes.[8] Conditions that affect liver function can alter its kinetics.
Excretion: Metabolites and a small amount of unchanged drug are excreted by the kidneys. The elimination half-life in adults is approximately 2.6 hours but is significantly longer in neonates.[2]
Pharmacodynamics
Onset: The onset of action is rapid, typically occurring within 3 to 5 minutes for peripheral nerve blocks, which is comparable to lidocaine. This is attributed to its ability to quickly diffuse across nerve membranes.[1]
Duration: The duration of anesthesia is markedly prolonged, lasting from 5 to 10 hours, and sometimes longer. For peripheral blocks, the duration of sensory analgesia can be 1.5 to 2 times longer than that of lidocaine.
Potency: Etidocaine is approximately four times more potent than lidocaine. This high potency is a direct consequence of its high lipid solubility.[13]
Differential Blockade: A defining characteristic of etidocaine is the production of a profound motor blockade that is often more intense and longer-lasting than the sensory blockade.[1][4] This limited its use in situations where motor function preservation is desirable, such as in labor epidurals.
Preclinical and Clinical Evaluation
The development of any local anesthetic requires a rigorous evaluation of its efficacy and safety. The protocols described below are representative of the methodologies used to establish the pharmacological profile of a compound like etidocaine.
Experimental Protocol: Efficacy Assessment via Rodent Sciatic Nerve Block
The sciatic nerve block model in rats is a standard preclinical method to determine the onset, duration, and intensity of both sensory and motor blockade. The choice of this model is based on its high reproducibility and the clear, quantifiable endpoints it provides.[3][18]
Objective: To quantify the duration and intensity of sensory (nociceptive) and motor block produced by etidocaine hydrochloride.
Methodology:
Animal Acclimation: Male Sprague-Dawley rats (250-300g) are acclimated for at least 3 days to handling and the testing environment to minimize stress-induced variability.[4][18]
Baseline Testing: Prior to injection, baseline motor function (e.g., extensor postural thrust) and sensory function (e.g., paw withdrawal latency to a thermal stimulus) are recorded.[18]
Drug Administration: Without general anesthesia, rats are gently restrained. A 27-gauge needle is inserted near the sciatic notch, and 0.1 mL of the test solution (e.g., 1.0% Etidocaine HCl or saline control) is injected.[18]
Motor Function Assessment: At set intervals (e.g., 2, 5, 10, 15, 30, 60, 90, 120 mins), motor function is assessed using a graded scale (e.g., from normal gait to complete limb flaccidity) or a quantitative test like the extensor postural thrust measured on a digital balance.[3][18]
Sensory Function Assessment (Nociception): At the same intervals, a noxious stimulus (e.g., radiant heat via Hargreaves apparatus or von Frey filaments) is applied to the plantar surface of the paw. The latency to paw withdrawal is recorded as a measure of sensory blockade. A cutoff time is used to prevent tissue damage.[18]
Data Analysis: The onset of block is defined as the time to the first sign of motor or sensory deficit. The duration is the time from onset until the return to baseline function. The intensity of the block is determined by the maximum deficit observed.
Caption: Workflow for a preclinical rodent sciatic nerve block experiment.
Experimental Protocol: Safety Assessment via In Vitro Cardiotoxicity Assay
Local anesthetics can cause cardiotoxicity by blocking cardiac sodium channels.[16] In vitro assays using human-derived cardiomyocytes are a modern, ethical, and clinically relevant method for assessing this risk early in development.[5]
Objective: To determine the effect of etidocaine on the electrophysiological and contractile function of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Methodology:
Cell Culture: hiPSC-CMs are cultured to form a spontaneously beating, confluent monolayer.
Compound Preparation: A range of etidocaine concentrations are prepared in the appropriate culture medium. A vehicle control (medium only) is also prepared.
Functional Assessment: The hiPSC-CM monolayer is placed on a multi-electrode array (MEA) or a video-based contractility measurement system.
Baseline Recording: Baseline electrophysiological parameters (e.g., field potential duration, spike amplitude, beat rate) and/or contractile parameters (contraction/relaxation velocity) are recorded for several minutes.[5]
Drug Application: The medium is replaced with medium containing the lowest concentration of etidocaine. After a short incubation period (e.g., 10-15 minutes), parameters are recorded again.
Dose-Response: This process is repeated with increasing concentrations of the drug to establish a dose-response relationship.
Washout: The drug-containing medium is replaced with fresh medium to assess the reversibility of any observed effects.
Data Analysis: Changes in electrophysiological and contractile parameters are quantified and compared to baseline and vehicle controls. The concentration causing a 50% effect (EC50) can be calculated.
Clinical Reality: Applications and Eventual Discontinuation
Clinical Use and Performance
Etidocaine was indicated for infiltration anesthesia, peripheral nerve blocks (e.g., brachial plexus), and central neural blocks like epidural anesthesia.[1] It was available in 1.0% and 1.5% solutions, often formulated with epinephrine (1:200,000) to decrease systemic absorption and prolong its local action.[1] Clinical trials confirmed its rapid onset and long duration, making it valuable for major surgical procedures.[5] However, its profound motor blockade was a significant clinical consideration. While advantageous for procedures requiring deep muscle relaxation, it made the drug unsuitable for epidural anesthesia in normal vaginal delivery. Additionally, its vasodilatory effect was noted to increase bleeding in some procedures, such as periodontal surgery, compared to lidocaine with a higher concentration of epinephrine.[5]
Market Withdrawal: An Economic Decision
The commercial availability of Duranest® (etidocaine) was discontinued in the United States. In 2012, the FDA conducted a review and determined that the drug was not withdrawn from sale for reasons of safety or effectiveness.[1][6] The withdrawal was likely due to economic factors and the availability of other long-acting local anesthetics like bupivacaine and, later, ropivacaine and levobupivacaine, which offered a more favorable separation of sensory and motor blockade for many clinical applications.[13]
Conclusion: The Enduring Legacy of Etidocaine
Etidocaine hydrochloride stands as a significant milestone in the rational design of local anesthetic agents. It successfully demonstrated that targeted chemical modification—specifically, increasing lipophilicity through N-alkylation—could achieve the clinical goal of a long-acting, potent, and rapid-onset amide anesthetic. While its clinical profile, particularly the profound motor block, ultimately narrowed its therapeutic window and contributed to its commercial discontinuation, the scientific principles underlying its development were sound and influential. The story of etidocaine serves as a critical case study for researchers and drug development professionals on the intricate relationship between chemical structure, physicochemical properties, and clinical performance.
A sciatic nerve blockade method to differentiate drug-induced local anesthesia from neuromuscular blockade in mice. (1998). Journal of Pharmacological and Toxicological Methods. [Link]
Local Anesthetics: Chemistry and Structure-Activity Relationship. (2023). JoVE. [Link]
Pharmacology of local anaesthetics. (2024). Deranged Physiology. [Link]
The Minimum Effective Dose of Lidocaine Needed to Block Evoked Potentials in the Sciatic Nerve of the Rat. (2007). Defense Technical Information Center. [Link]
Neurologic evaluation of the rat during sciatic nerve block with lidocaine. (1995). Anesthesiology. [Link]
Assessment of sensory block. (n.d.). Anaesthesia and Pain Management, The Royal Children's Hospital Melbourne. [Link]
Pharmacokinetics and Pharmacodynamics of Anesthetics. (2016). Anesthesia Key. [Link]
ASSESSMENT OF SPINAL ANAESTHETIC BLOCK. (n.d.). World Federation of Societies of Anaesthesiologists. [Link]
34A Pharmacology of Local Anesthetics. (n.d.). Access Anesthesiology. [Link]
Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. (2023). Medscape. [Link]
Clinical Pharmacology of Local Anesthetics. (2018). NYSORA. [Link]
Relationship among doses of lidocaine, etidocaine, and bupivacaine that cause toxic responses in the CNS and doses that produce cardiovascular collapse. (1993). ResearchGate. [Link]
The development of local anesthetics and their applications beyond anesthesia. (2019). International Journal of Clinical and Experimental Medicine. [Link]
Clinical Pharmacology of Local Anesthetics. (2016). Anesthesia Key. [Link]
In Vitro Cardiotoxicity. (n.d.). Creative Bioarray. [Link]
A clinical trial of long-acting local anesthetics for periodontal surgery. (1990). Journal of Periodontology. [Link]
Models and Mechanisms of Local Anesthetic Cardiac Toxicity. (2010). Medic's Corner. [Link]
Comparing Local Anaesthetics For The FRCA Primary. (2025). GasGasGas. [Link]
Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. (2018). Stem Cells International. [Link]
The cardiotoxicity of local anesthetics. (n.d.). Nicolae Testemitanu State University of Medicine and Pharmacy. [Link]
The Pharmacology of Local Anaesthetic Agents. (n.d.). University of Ioannina. [Link]
From cocaine to ropivacaine: the history of local anesthetic drugs. (2001). Regional Anesthesia and Pain Medicine. [Link]
Etidocaine--a new long-acting anesthetic agent: a clinical evaluation. (1973). Anesthesia and Analgesia. [Link]
Determination That DURANEST (Etidocaine Hydrochloride) Injection, 0.5%, and Five Other DURANEST Drug Products Were Not Withdrawn From Sale for Reasons of Safety or Effectiveness. (2012). Federal Register. [Link]
etidocaine - Drug Central. (n.d.). Drug Central. [Link]
Developing a research protocol for Etidocaine hydrochloride nerve block studies
Executive Summary & Scientific Rationale This protocol defines the standard operating procedure (SOP) for evaluating Etidocaine Hydrochloride , a long-acting amide local anesthetic. While largely discontinued in clinical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This protocol defines the standard operating procedure (SOP) for evaluating Etidocaine Hydrochloride , a long-acting amide local anesthetic. While largely discontinued in clinical practice due to its "inverse differential block" (profound motor blockade often outlasting sensory analgesia), Etidocaine remains a critical research tool. Its extreme lipophilicity (Partition Coefficient ~7317) makes it the ideal probe compound for studying the physicochemical determinants of nerve penetration and neurotoxicity.
Key Mechanistic Insight: Unlike hydrophilic agents that preferentially block small, unmyelinated pain fibers (C-fibers), Etidocaine’s high lipid solubility allows it to rapidly penetrate the thick myelin sheaths of large motor fibers (A-alpha). This protocol is designed specifically to capture this differential blockade , requiring rigorous separation of motor and sensory testing metrics.
Chemical Handling & Solution Preparation[1]
Critical Quality Attribute (CQA): Etidocaine has a pKa of ~7.[1][2]7. At physiologic pH (7.4), a significant fraction exists as the uncharged base, which drives potency but increases the risk of precipitation in buffered solutions.
Weighing: Calculate mass for target concentrations (typically 0.5%, 1.0%, and 1.5% w/v).
Dissolution: Dissolve Etidocaine HCl in 80% of the final volume of saline. Vortex until clear.
pH Titration: Slowly adjust pH to 6.0 – 6.5 .
Application Note: Do not adjust to pH 7.4 in the stock vial. Etidocaine base may precipitate out of solution at neutral pH in high concentrations. The tissue buffering capacity will convert the drug to its active base form in vivo.
Filtration: Pass through a 0.22 µm syringe filter for sterility.
In Vivo Experimental Protocol: Rat Sciatic Nerve Block
Model: Male Sprague-Dawley Rats (200–250g).
Rationale: The sciatic nerve model allows for simultaneous, independent assessment of motor (hind leg thrust) and sensory (thermal withdrawal) function.[5]
Experimental Workflow Diagram
Figure 1: Sequential workflow for Etidocaine assessment. Note the iterative loop between Motor and Sensory testing to capture the dissociation of block duration.
Injection Technique (Percutaneous)
Anesthesia: Induce light anesthesia with Sevoflurane (2-3%) or isoflurane.
Landmarks: Palpate the greater trochanter and the ischial tuberosity. The sciatic nerve lies in the notch between these structures.
Needle Placement: Use a 27G needle connected to a Hamilton syringe. Insert perpendicular to the skin.
Elicitation: Gently advance until a "kicking" reflex (motor twitch) is observed, indicating proximity to the nerve. Slightly withdraw (0.5 mm) to avoid intraneural injection.
Administration: Inject 0.2 mL of Etidocaine solution.
Safety Check: Aspirate before injecting to ensure no intravascular placement (Etidocaine has high cardiotoxicity).
Pharmacodynamic Assessment
Testing must be performed by an observer blinded to the treatment group.
A. Motor Blockade: Extensor Postural Thrust (EPT)
Etidocaine is defined by its profound motor block. The EPT is the most sensitive metric for this.
Hold the rat upright with hind paws suspended.
Lower the rat until the lateral heel touches a digital balance (set to tare).
Record the force (grams) exerted by the rat to extend the leg.
Measure latency (seconds) until paw withdrawal or licking.
Cut-off: 12 seconds (to prevent tissue damage).
Calculation (% MPE):
Mechanistic Visualization: The Inverse Differential Block
Understanding why Etidocaine behaves differently than Lidocaine is crucial for data interpretation.
Figure 2: Mechanistic pathway showing how Etidocaine's lipophilicity overcomes the myelin barrier of motor fibers, leading to its characteristic inverse block.
Safety & Toxicology Assessment
Etidocaine is historically associated with higher neurotoxicity risks than Bupivacaine. Histological verification is mandatory for high-concentration studies (>1.0%).
Protocol:
Harvest: 48 hours post-injection, harvest the sciatic nerve (approx. 1 cm segment).
Fixation: 2.5% Glutaraldehyde in phosphate buffer.
Staining: Toluidine Blue (for myelin visualization).
Summarize findings in the following format to ensure comparability across studies.
Parameter
Etidocaine 0.5%
Etidocaine 1.0%
Lidocaine 2.0% (Control)
Onset Time (Sensory)
TBD (min)
TBD
~ 2-4 min
Onset Time (Motor)
TBD (min)
TBD
~ 5-8 min
Duration (Sensory)
TBD (min)
TBD
~ 90 min
Duration (Motor)
TBD (min)
TBD
~ 60 min
A/B Ratio
(Motor Dur / Sensory Dur)
< 1.0 (Typical)
Note: For Etidocaine, an A/B Ratio > 1.0 is expected (Motor duration exceeds Sensory duration).
References
PubChem. (n.d.). Etidocaine Hydrochloride (CID 9796823).[3][4] National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
Covino, B. G. (1986). Pharmacology of local anaesthetic agents. British Journal of Anaesthesia. Retrieved from [Link]
Thalhammer, J. G., et al. (1995). Neurologic evaluation of the rat during sciatic nerve block with lidocaine. Anesthesiology. Retrieved from [Link]
Myers, R. R., et al. (1986). Neurotoxicity of local anesthetics: altered perineurial permeability, edema, and nerve fiber injury. Anesthesiology. Retrieved from [Link]
Sinnott, C. J., et al. (2003). The critical role of concentration for lidocaine block of peripheral nerve in vivo. Anesthesiology. Retrieved from [Link]
Application Note: Formulation & Characterization of 2-(Ethylamino)-o-propionotoluidide HCl
For Laboratory Research and Analytical Applications Part 1: Introduction & Compound Profile 2-(Ethylamino)-o-propionotoluidide Hydrochloride (CAS: 35891-75-9) is a structural analog of the local anesthetic Prilocaine.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
For Laboratory Research and Analytical Applications
Part 1: Introduction & Compound Profile
2-(Ethylamino)-o-propionotoluidide Hydrochloride (CAS: 35891-75-9) is a structural analog of the local anesthetic Prilocaine.[1] While Prilocaine possesses a propylamino tail, this compound features an ethylamino group. In pharmaceutical development, it is most frequently encountered as Prilocaine Impurity C (European Pharmacopoeia standard) or used in Structure-Activity Relationship (SAR) studies to evaluate how alkyl chain length influences voltage-gated sodium channel (
) blockade and metabolic stability.
This guide provides protocols for formulating this compound for two distinct laboratory purposes: Analytical Standardization (HPLC/LC-MS reference) and Biological Assays (In vitro electrophysiology or toxicity screening).
Contains one chiral center; typically supplied as racemate
Part 2: Formulation Protocols
Protocol A: Preparation of Analytical Stock Solution (1.0 mg/mL)
Purpose: For use as a reference standard in HPLC/UPLC analysis to quantify impurities in Prilocaine batches.
Reagents:
2-(Ethylamino)-o-propionotoluidide HCl (Reference Standard Grade)
Methanol (HPLC Grade)
Milli-Q Water (18.2 MΩ·cm)
Procedure:
Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL volumetric flask.
Note: Use an analytical balance with
0.01 mg precision.
Dissolution: Add approximately 5 mL of Methanol . Sonicate for 2 minutes to ensure complete dissolution.
Scientific Logic: Methanol is used as the primary solvent to prevent any potential hydrolysis during long-term storage and to match common HPLC mobile phases.
Volume Adjustment: Dilute to volume with Milli-Q Water .
Filtration: Filter through a 0.22
m PTFE syringe filter into an amber HPLC vial.
Storage: Stable at 4°C for 1 week; -20°C for 1 month.
Protocol B: Physiological Saline Formulation (In Vivo/In Vitro)
Purpose: For electrophysiology (patch-clamp) or animal PK/PD studies. This formulation ensures isotonicity and physiological pH.
Target Concentration Calculation:
Determine the required molarity. For a 10 mM stock solution:
Example: For 10 mL of 10 mM solution:
.
Solubilization:
Dissolve the calculated mass in 90% of the final volume of 0.9% Saline. Vortex until clear.
pH Adjustment (Critical Step):
The natural pH of the HCl salt in water will be acidic (~4.5–5.5).
Gently titrate with 0.1 M NaOH to reach pH 6.8 – 7.2 .
Warning: Do not exceed pH 7.4. As the pH approaches the pKa (~7.9), the ratio of uncharged free base increases, drastically reducing solubility and causing precipitation.
Sterilization:
Pass the solution through a 0.22
m PES (Polyethersulfone) filter. PES is preferred over Nylon for biological assays due to lower protein/drug binding.
Osmolality Check (Optional but Recommended):
Target osmolality: 290 ± 20 mOsm/kg . Adjust with NaCl if hypotonic.
Part 3: Analytical Validation & Workflow
To confirm the identity and purity of your formulated solution, use the following HPLC conditions. This separates the Ethyl-analog (Impurity C) from Prilocaine (Propyl-analog).
HPLC Conditions:
Column: C18 (e.g., 250 mm x 4.6 mm, 5
m)
Mobile Phase A: Phosphate Buffer pH 7.0
Mobile Phase B: Acetonitrile
Gradient: Isocratic or Gradient (typically 60:40 Buffer:ACN)
Flow Rate: 1.0 mL/min
Detection: UV at 220 nm (Amide bond absorption)
Workflow Visualization
Figure 1: Step-by-step formulation workflow ensuring solubility and sterility prior to experimental use.
Part 4: Mechanism & Biological Context
When used in biological assays, it is vital to understand that 2-(Ethylamino)-o-propionotoluidide acts as a sodium channel blocker. The "Ethyl" chain makes it slightly less lipophilic than Prilocaine (Propyl), which may alter its onset speed and potency.
Structure-Activity Relationship (SAR) Diagram
Figure 2: Mechanism of Action. The uncharged base is required to penetrate the nerve sheath, while the cationic form binds the receptor.
Part 5: Safety & Handling
Hazard Identification: As a local anesthetic analog, this compound is a potent Sodium Channel Blocker . Accidental ingestion or injection can cause CNS toxicity (seizures) and cardiovascular collapse.
Metabolite Warning: Similar to Prilocaine, the amide hydrolysis of this compound yields o-Toluidine (2-methylaniline), which is a known carcinogen and causes Methemoglobinemia (oxidation of hemoglobin).
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when handling the powder form to avoid inhalation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71316539, 2-(Ethylamino)-o-propionotoluidide. Retrieved from [Link]
European Pharmacopoeia (Ph. Eur.). Prilocaine Hydrochloride Monograph: Impurity C.[4][6] (Standard for analytical identification).
World Health Organization (WHO).International Nonproprietary Names (INN)
Comprehensive Application Note: Cytotoxicity Assessment of Etidocaine Hydrochloride
Abstract & Introduction Etidocaine hydrochloride is a long-acting amide local anesthetic characterized by high lipophilicity and potent protein binding. While clinically effective for regional anesthesia, its use is asso...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Etidocaine hydrochloride is a long-acting amide local anesthetic characterized by high lipophilicity and potent protein binding. While clinically effective for regional anesthesia, its use is associated with potential myotoxicity (myonecrosis) and neurotoxicity. Unlike short-acting agents like lidocaine, etidocaine’s toxicity profile is heavily influenced by its ability to partition into lipid bilayers and disrupt mitochondrial bioenergetics.
The Scientific Challenge:
Standard viability assays often fail to capture the specific kinetic toxicity of etidocaine. Its mechanism involves mitochondrial uncoupling —acting as a protonophore that dissipates the mitochondrial membrane potential (
)—leading to ATP depletion and subsequent necrosis. Therefore, a robust assessment protocol must go beyond simple endpoint viability and interrogate membrane integrity and mitochondrial health.
This Application Note details a multi-parametric workflow to assess Etidocaine HCl cytotoxicity, prioritizing metabolic, membrane, and mitochondrial integrity in clinically relevant cell models.
Experimental Strategy & Cell Model Selection
Cell Line Selection
To model clinical toxicity accurately, we utilize cell lines representing the primary targets of local anesthetic systemic toxicity (LAST) and local tissue damage.
Cell Line
Tissue Origin
Rationale
Culture Media
SH-SY5Y
Human Neuroblastoma
Models neurotoxicity; sensitive to Na+ channel blockade and mitochondrial stress.
DMEM/F12 + 10% FBS
C2C12
Mouse Myoblast
Models myotoxicity (skeletal muscle necrosis at injection site).
DMEM (High Glucose) + 10% FBS
H9c2
Rat Cardiomyoblast
Models cardiotoxicity (optional but recommended for systemic safety).
DMEM + 10% FBS
Reagent Preparation (Critical Step)
Common Pitfall: Etidocaine HCl is an acidic salt. Dissolving it directly into media without buffering can lower the pH significantly, causing false-positive cytotoxicity due to acidosis rather than drug effect.
Stock Solution: Prepare 100 mM Etidocaine HCl in sterile PBS.
pH Adjustment: Check pH. If < 7.2, adjust carefully with 1N NaOH to pH 7.4 before filtering.
Filtration: 0.22 µm PES filter.
Vehicle Control: PBS (matched volume).
Visualizing the Mechanism of Action
Understanding the "Why" behind the protocols: Etidocaine does not just block channels; it physically disrupts the mitochondrial membrane.
Figure 1: Mechanistic pathway of Etidocaine-induced cytotoxicity focusing on mitochondrial uncoupling.
Why CCK-8 over MTT? MTT requires solubilization of formazan crystals, which introduces variability. CCK-8 (WST-8) produces a water-soluble product, allowing for continuous monitoring and less handling error.
Step-by-Step Protocol
Seeding: Seed C2C12 or SH-SY5Y cells at
cells/well in 96-well plates. Incubate 24h to adhere.
Treatment: Aspirate media. Add 100 µL of fresh media containing Etidocaine HCl.
Range: 0 (Vehicle), 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 mM.
Causality: Local anesthetics often cause rapid membrane lysis (necrosis) rather than programmed death (apoptosis). LDH release confirms physical membrane damage.
Step-by-Step Protocol
Setup: Perform concurrently with Module A (use the supernatant from the same plates if careful, or set up duplicate plates).
High Control: Cells treated with Lysis Buffer (Triton X-100) 45 mins prior to harvest (Maximum release).
Harvest: Collect 50 µL of supernatant from Etidocaine-treated wells. Transfer to a new clear 96-well plate.
Reaction: Add 50 µL of LDH Reaction Mix. Incubate 30 mins at Room Temp (protected from light).
Stop: Add 50 µL Stop Solution.
Measurement: Measure Absorbance at 490 nm and 680 nm (background).
Interpretation: High LDH release at early time points (<4h) indicates direct membrane solvent effects of Etidocaine.
Protocol Module C: Mitochondrial Health (JC-1 Assay)
Expert Insight: This is the most specific assay for Etidocaine. As a protonophore, Etidocaine collapses the electrochemical gradient. JC-1 aggregates (Red) in healthy mitochondria and disperses into monomers (Green) in depolarized ones.
Step-by-Step Protocol
Seeding: Seed cells in black-walled, clear-bottom 96-well plates (
cells/well).
Treatment: Treat with Etidocaine (e.g., IC50 concentration determined in Module A) for 4 hours .
Positive Control: FCCP (10 µM) – a standard uncoupler.
Yellow Media: If media turns yellow immediately upon drug addition, the drug stock is too acidic. Cells will die from acidosis, not the drug. Re-buffer the stock.
Precipitation: Etidocaine is soluble, but at very high concentrations (>20 mM) in serum-free media, it may precipitate. Keep FBS at 5-10% to maintain solubility.
References
NYSORA. (2018). Clinical Pharmacology of Local Anesthetics. Retrieved from [Link]
Perez-Castro, R., et al. (2009).[1] Cytotoxicity of local anesthetics in human neuronal cells. Anesthesia & Analgesia. Retrieved from [Link]
Garlid, K. D., & Nakashima, R. A. (1989). On the mechanism by which bupivacaine conducts protons across the membranes of mitochondria and liposomes. Journal of Biological Chemistry. Retrieved from [Link]
Onizuka, S., et al. (2011).[2] Local Anesthetics with High Lipophilicity are Toxic, While Local Anesthetics with Low pKa Induce More Apoptosis in Human Leukemia Cells. Journal of Anesthesia & Clinical Research. Retrieved from [Link][2]
Grishko, V., et al. (2010). Apoptosis and mitochondrial dysfunction in human chondrocytes following exposure to lidocaine, bupivacaine, and ropivacaine.[3] The Journal of Bone and Joint Surgery. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Legacy Compound / Research Grade Support
Primary Application: Voltage-gated sodium channel blockade (Amide-type)[1]
Core Technical Overview
Etidocaine hydrochloride (HCl) is a long-acting amide local anesthetic characterized by high lipophilicity (LogP ~3.[1]7) and a pKa of 7.[2][3]74. While clinically discontinued (formerly Duranest), it remains a critical tool in electrophysiology and pharmacological research.[1]
The Stability Paradox:
Unlike ester anesthetics (e.g., procaine), the amide linkage in Etidocaine is chemically robust against hydrolysis.[1] However, its high lipophilicity creates significant physical stability issues —specifically precipitation at physiological pH and rapid adsorption to laboratory plastics.[1]
Physicochemical Property
Value
Implication for Handling
Molecular Weight
312.9 g/mol (HCl salt)
Use molar calculations for precise channel blocking studies.[1]
pKa
7.74 (at 25°C)
CRITICAL: At pH > 7.0, the ratio of insoluble free base increases exponentially.[1]
LogP (Octanol/Water)
~3.7
Extreme lipophilicity; drives adsorption to PVC/PP plastics.[1]
Solubility (Water)
~10 mg/mL (1%)
Freely soluble as HCl salt; practically insoluble as free base.[1]
Troubleshooting Guide: Diagnosing Instability
Use this decision matrix to diagnose the root cause of solution failure.
Figure 1: Diagnostic workflow for Etidocaine HCl solution stability.
Frequently Asked Questions (FAQs)
Category A: Solubility & Precipitation
Q: Why does my Etidocaine solution turn cloudy when I adjust the pH to 7.4?A: This is a thermodynamic inevitability, not a contamination issue.
Etidocaine has a pKa of 7.[1][4]74. According to the Henderson-Hasselbalch equation, at pH 7.4, approximately 30-40% of the drug exists as the uncharged free base.[1] Because Etidocaine is highly lipophilic, this free base is insoluble in water and precipitates.[1]
Solution: Maintain stock solutions at pH 4.5–6.0. Only adjust to physiological pH immediately before application, or use a carrier solvent (e.g., low concentration DMSO or Ethanol) if your biological system permits.[1]
Q: Can I store the 1% stock solution in the fridge?A: Refrigeration (4°C) often causes reversible precipitation of the HCl salt due to the "common ion effect" or simple solubility limits at low energy states.
Protocol: If crystals appear upon retrieval from 4°C, warm the vial in your hand or a 25°C water bath and vortex gently. If the solution clears completely, it is safe to use. If a haze remains, degradation products (insoluble anilines) may be present; discard.[1]
Category B: Potency & Adsorption
Q: My HPLC recovery is consistently 10-15% lower than expected. Is the drug degrading?A: It is likely adsorbing , not degrading.[1]
Etidocaine binds aggressively to soft plastics (PVC, polypropylene, and silicone) used in tubing, syringes, and infusion bags.[1] Studies indicate up to 20% loss within minutes in PVC containers [1].[1][5]
Corrective Action: Prepare all standards in glass volumetric flasks. Use PTFE (Teflon) or glass-lined tubing for perfusion systems.[1] Avoid storing dilute samples in plastic microfuge tubes for >1 hour.[1]
Category C: Chemical Stability
Q: Can I autoclave Etidocaine HCl solutions?A: Yes, with caveats.
The amide bond is heat-stable.[1] Etidocaine HCl without epinephrine can typically withstand autoclaving (121°C for 15 min) [2].[1] However, heat can drop the pH of the solution, potentially altering solubility.[1]
Warning: Do not autoclave if the solution contains epinephrine (oxidizes rapidly) or glucose (caramelizes).[1] Filtration (0.22 µm) is preferred for research-grade sterilization.[1]
Q: What are the degradation products I should look for?A: The primary degradation pathway is amide hydrolysis, yielding 2,6-xylidine (2,6-dimethylaniline) and butyric acid derivatives.[1]
Risk: 2,6-xylidine is a known toxin (methemoglobinemia risk) and potential carcinogen [3].[1][6] Any yellowing of the solution indicates amine oxidation/degradation.[1]
Standardized Protocols
Protocol 1: Preparation of Stable Stock Solution (10 mM)
This protocol minimizes adsorption and hydrolytic stress.
Materials:
Etidocaine HCl powder (Store at RT, desiccated).[1]
Expectation: Decrease in Etidocaine peak; appearance of early-eluting 2,6-xylidine peak.[1]
References
Moriya, K., et al. (2000).[1] "Adsorption of lidocaine into a plastic infusion balloon."[1][5][7][8] Anesthesia & Analgesia, 91(1), 192-194.[1]
(Note: Establishes the adsorption mechanism for lipophilic amide anesthetics on PVC/Silicone).
RxList. (2023). "Duranest (Etidocaine HCl) Clinical Pharmacology and Stability."
(Source for autoclaving data and pKa values).
National Toxicology Program. (1990).[1] "Toxicology and Carcinogenesis Studies of 2,6-Xylidine." NTP Technical Report Series.
(Source for degradation product toxicity).
BenchChem. (2025).[1] "Improving the stability of etidocaine hydrochloride stock solutions."
(Source for general hydrolysis protocols).
PubChem. (2025).[1][9] "Etidocaine Hydrochloride Compound Summary."
(Source for physicochemical constants).
Technical Support Center: Optimizing Etidocaine Hydrochloride for In Vivo Experiments
Welcome to the technical support center for Etidocaine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the effective and sa...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Etidocaine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the effective and safe use of Etidocaine hydrochloride in in vivo experimental models. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate the nuances of your experiments and troubleshoot common challenges.
Part 1: Foundational Knowledge
A solid understanding of the fundamental properties of Etidocaine hydrochloride is crucial for designing robust experiments and interpreting results accurately.
Mechanism of Action
Etidocaine hydrochloride is an amide-type local anesthetic. Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[1] By binding to these channels, Etidocaine hydrochloride inhibits the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nerve fibers. This stabilization of the neuronal membrane leads to a temporary and localized loss of sensation and motor function.
Caption: Mechanism of Etidocaine HCl action on sodium channels.
Key Pharmacological Properties
The unique physicochemical properties of Etidocaine hydrochloride dictate its anesthetic profile. Its high lipid solubility and protein binding capacity contribute to its rapid onset and long duration of action.[1]
Property
Value
Implication for In Vivo Experiments
pKa
7.74
Similar to physiological pH, contributing to a rapid onset of action.
Lipid Solubility
High
Facilitates rapid diffusion across nerve membranes, leading to a fast onset.[1]
Protein Binding
~95%
Contributes to a prolonged duration of action as the drug is slowly released.[1]
Onset of Action
3-5 minutes
Allows for a short waiting period between administration and procedural start.[1]
Duration of Action
5-10 hours
Suitable for long surgical procedures or extended postoperative pain models.[1]
Part 2: Solution Preparation and Handling (FAQs)
Proper preparation and handling of Etidocaine hydrochloride solutions are critical for experimental success and reproducibility.
Q: What is the recommended solvent and procedure for preparing an Etidocaine hydrochloride stock solution?
A: Etidocaine hydrochloride is water-soluble. For research purposes, sterile, high-purity water (e.g., USP-grade Water for Injection) or sterile isotonic saline (0.9% sodium chloride) are the recommended solvents. To prepare a solution, aseptically weigh the required amount of Etidocaine hydrochloride powder and dissolve it in the chosen solvent. Gentle agitation or vortexing can aid dissolution. For some applications, DMSO can be used, but its compatibility with your specific in vivo model should be verified.
Q: My Etidocaine hydrochloride solution appears cloudy or has a precipitate after refrigeration. What should I do?
A: Precipitation upon refrigeration can occur due to the decreased solubility of Etidocaine hydrochloride at lower temperatures, especially at higher concentrations. First, allow the solution to equilibrate to room temperature and gently agitate it to see if the precipitate redissolves. If it does not, the solution may have degraded or become supersaturated and should be discarded. To prevent this, consider preparing a less concentrated stock solution if your experimental design permits.
Q: My solution has developed a slight yellow tint. Is it still usable?
A: A slight yellow discoloration can be an early indicator of chemical degradation. It is strongly recommended to discard the discolored solution and prepare a fresh stock to ensure the potency and safety of your experiments. Degradation products could potentially alter the anesthetic effect or introduce confounding variables.
Q: What are the optimal storage conditions for long-term stability?
A: For maximum stability, store Etidocaine hydrochloride powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, for long-term storage, it is best to aliquot the solution into airtight, light-resistant containers and freeze at -20°C or -80°C. Stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[2] For short-term storage (up to 2 weeks), refrigeration at 2-8°C in an amber vial is acceptable, but you should monitor for precipitation.
Q: How can I minimize the degradation of my stock solution?
A: To enhance stability, adhere to the following best practices:
pH Control: Maintain the solution's pH in a slightly acidic range (around 4-5) to inhibit hydrolysis.
Light Protection: Store solutions in amber or other light-blocking containers to prevent photodegradation.
Inert Atmosphere: For highly sensitive or long-term studies, consider preparing the solution under an inert gas like nitrogen to displace oxygen and minimize oxidative degradation.
Purity: Use high-purity Etidocaine hydrochloride and sterile, high-purity solvents to avoid contaminants that can catalyze degradation.
Part 3: Dosing and Administration Guidelines
Accurate dosing is paramount to achieving effective anesthesia while minimizing the risk of systemic toxicity.
Recommended Concentration Ranges for Rodent Models
While specific dose-response data for Etidocaine in rodents is limited, the following concentrations, extrapolated from its potency relative to other local anesthetics and clinical use, can serve as a starting point for optimization in your specific model.
Application
Animal Model
Recommended Concentration (%)
Notes
Subcutaneous Infiltration
Rat, Mouse
0.5% - 1.0%
Use the lowest effective concentration. The volume will depend on the size of the area to be anesthetized.
Peripheral Nerve Block (e.g., Sciatic)
Rat
1.0% - 1.5%
Requires precise administration near the nerve sheath. Ultrasound guidance is recommended if available.
It is crucial to perform a dose-finding study to determine the optimal concentration and volume for your specific experimental needs and animal strain.
Protocol for Calculating Dosage
Determine the Maximum Recommended Dose: Based on toxicity data, a conservative maximum subcutaneous dose for mice can be derived from the LD50 value. The subcutaneous LD50 in female mice is 112 mg/kg.[1] A common practice is to use a fraction (e.g., 1/10th) of the LD50 as a starting point for a maximum safe dose in acute experiments. For dogs, a convulsive dose of 8.0 mg/kg has been reported with rapid intravenous administration.[3]
Weigh the Animal: Obtain an accurate body weight (in kg) of the animal.
Calculate the Total Milligram Dose: Multiply the animal's weight by the desired dose in mg/kg.
Example: For a 0.25 kg rat and a desired dose of 5 mg/kg: 0.25 kg * 5 mg/kg = 1.25 mg of Etidocaine HCl.
Determine the Injection Volume: Divide the total mg dose by the concentration of your solution (in mg/mL).
Example (using a 1.0% solution): 1.25 mg / 10 mg/mL = 0.125 mL injection volume.
The Role of Epinephrine
Epinephrine (commonly at a 1:200,000 dilution) is a vasoconstrictor often added to local anesthetic solutions.[4]
Mechanism: It constricts local blood vessels, which reduces the rate of systemic absorption of Etidocaine.
Benefits:
Prolonged Duration: By keeping the anesthetic at the injection site longer, it extends the duration of the nerve block.
Reduced Systemic Toxicity: Slower absorption leads to lower peak plasma concentrations, decreasing the risk of adverse systemic effects.[5]
When to Avoid: Avoid using epinephrine in areas with limited collateral blood supply (e.g., tail, digits) as it can lead to ischemic tissue damage. Also, consider its potential systemic cardiovascular effects in your experimental model.
Part 4: Troubleshooting Experimental Issues
Even with careful planning, challenges can arise. This section addresses common problems in a question-and-answer format.
Q: I'm not observing the expected anesthetic effect (failed block). What are the possible causes and solutions?
A: A failed block can be frustrating. A systematic approach to troubleshooting is key.
Caption: Troubleshooting workflow for a failed anesthetic block.
Q: The duration of anesthesia is shorter than expected. How can I prolong the effect?
A: If the duration is insufficient, consider the following:
Increase Concentration/Dose: A higher dose (within safe limits) can prolong the block.
Add Epinephrine: If not already in use and appropriate for the injection site, adding epinephrine (1:200,000) can significantly increase the duration of action.[4]
Confirm Injection Site: Ensure the anesthetic was delivered as close to the target nerve as possible. Diffusion away from the nerve will shorten the effective duration.
Q: My animal is showing signs of systemic toxicity (e.g., agitation, seizures). What should I do?
A: This is a critical situation requiring immediate action.
Stop Administration: Immediately cease administration of Etidocaine.
Ensure Airway and Ventilation: Provide supplemental oxygen. Be prepared for respiratory support if depression occurs.[6]
Control Seizures: If seizures occur, a benzodiazepine (e.g., diazepam, midazolam) should be administered according to your institution's approved veterinary protocols.
Cardiovascular Support: Monitor heart rate and blood pressure. Provide supportive care as needed.
Lipid Emulsion Therapy: In cases of severe cardiovascular collapse, intravenous lipid emulsion (20%) therapy has been shown to be an effective rescue treatment in both clinical and preclinical settings.[6][7] A typical protocol involves an initial bolus of 1.5 mL/kg followed by an infusion.[7]
Q: I'm observing tissue irritation at the injection site. How can I minimize this?
A: All local anesthetics can be potentially neurotoxic and cause some degree of local tissue inflammation, particularly at higher concentrations.[8][9]
Use the Lowest Effective Concentration: Avoid using unnecessarily high concentrations.
pH of the Solution: Ensure the pH of your solution is within a physiologically compatible range. Highly acidic solutions can increase irritation.
Injection Volume: Avoid large volumes that can cause significant tissue distention.
Injection Technique: Inject slowly and avoid repeated needle trauma to the same area.
Part 5: Safety and Toxicity
Etidocaine has a narrower margin between its convulsive and circulatory collapse doses compared to some other local anesthetics, necessitating careful dose calculations and administration.[10]
Recognizing Systemic Toxicity
Systemic toxicity typically affects the central nervous system (CNS) first, followed by the cardiovascular system as plasma concentrations rise.[11]
CNS Signs: Early signs in animals can include agitation, muscle tremors, and disorientation, which can progress to seizures and then to CNS depression (drowsiness, coma, and respiratory arrest).[11][12]
Cardiovascular Signs: These generally occur at higher plasma concentrations and include changes in heart rate (tachycardia or bradycardia), arrhythmias, hypotension, and in severe cases, cardiovascular collapse.[10][12]
Maximum Recommended Doses
Adherence to maximum recommended doses is crucial for preventing systemic toxicity.
Note: These values should be used as a guide. The actual safe dose can be influenced by the site of injection (more vascular areas lead to faster absorption), the speed of injection, and the physiological state of the animal. Always use the lowest effective dose.
References
Weinberg, G. L. (2015). Local Anesthetic Systemic Toxicity (LAST) Revisited: A Paradigm in Evolution. APSF Newsletter. [Link]
Ok, S. H., Hong, J. M., Lee, S. H., & Sohn, J. T. (2018). Local anesthetic toxicity: acute and chronic management. Korean journal of anesthesiology, 71(1), 3–11. [Link]
Grubb, T., & Lobprise, H. (2020). Local and regional anaesthesia in dogs and cats: Overview of concepts and drugs (Part 1). Veterinary Medicine and Science, 6(2), 209-217. [Link]
Weinberg, G., & Di Gregorio, G. (2014). Local anesthetic systemic toxicity and animal models for rescue paradigms: can pigs fly?. Pediatric Anesthesia, 24(4), 347-349. [Link]
ASPCApro. (n.d.). Local anesthetic toxicosis. [Link]
Adams, H. J., Mastri, A. R., Eicholzer, A. W., & Kilpatrick, G. (1974). Morphologic effects of intrathecal etidocaine and tetracaine on the rabbit spinal cord. Anesthesia and analgesia, 53(6), 904–908. [Link]
Anesthesia Key. (2016, July 17). Clinical Pharmacology of Local Anesthetics. [Link]
Kalichman, M. W., Moorhouse, D. F., Powell, H. C., & Myers, R. R. (1993). Nerve Damage with Local Anesthetics. Defense Technical Information Center. [Link]
Selander, D. (1993). Neurotoxicity of Local Anesthetics: Animal Data. Regional Anesthesia & Pain Medicine, 18(6S), 461-468. [Link]
Johnston, M. J., & Woollard, A. C. (2023). The failed peripheral nerve block. BJA education, 23(1), 23–30. [Link]
Laskin, J. L., & Wallace, J. A. (1976). Long-acting local anesthetics: a comparison of bupivacaine and etidocaine in endodontics. Journal of endodontics, 2(10), 317–320. [Link]
Jeske, A. (2025, August 5). A comparative study of two local anaesthetic agents- bupivacaine and lignocaine in dentistry. Journal of Clinical and Diagnostic Research. [Link]
Wilson, S., & Johns, J. A. (1991). Toxic systemic reactions of bupivacaine and etidocaine. The Journal of the American Dental Association, 122(7), 81–85. [Link]
Al-Sultan, F. F., & Al-Jassar, A. (2017). True Resistance to Local Anaesthetics: An Unusual Cause of Failure. Irish medical journal, 110(8), 629. [Link]
Selander, D. (1993). Neurotoxicity of local anesthetics: animal data. Regional anesthesia, 18(6 Suppl), 461–468. [Link]
Harsha, C. R., et al. (2023). Evaluation of the local anesthetic. Journal of Experimental Pharmacology, 15, 237-246. [Link]
Otero, P. E., Portela, D. A., & Sciorsci, R. L. (2024). Local Anaesthesia Techniques in Dogs and Cats: A Review Study. Animals : an open access journal from MDPI, 14(14), 1999. [Link]
Taylor & Francis. (n.d.). Etidocaine – Knowledge and References. [Link]
Kumar, C. M., & Eapen, S. (2018). Failed Nerve Blocks: Prevention and Management. Journal of anaesthesiology, clinical pharmacology, 34(3), 291–293. [Link]
Chin, K. J. (2020, July 7). Why Blocks Fail and What To Do About It [Video]. YouTube. [Link]
Dr.Oracle. (2025, August 12). What are the alternatives to lidocaine (local anesthetic) for a patient requiring local anesthesia?. [Link]
Liu, P., Feldman, H. S., Covino, B. G., Giasi, R., & Covino, B. A. (1982). Comparative CNS toxicity of lidocaine, etidocaine, bupivacaine, and tetracaine in awake dogs following rapid intravenous administration. Anesthesia and analgesia, 61(4), 317–322. [Link]
Kalichman, M. W., & Powell, H. C. (1988). Quantitative histologic analysis of local anesthetic-induced injury to rat sciatic nerve. The Journal of pharmacology and experimental therapeutics, 247(2), 673–679. [Link]
WikEM. (2024, April 17). Local anesthetic systemic toxicity. [Link]
Triantafilou, S., & Trivedi, B. (2006). Evaluation of etidocaine hydrochloride for local anesthesia and postoperative pain control in oral surgery. Journal of oral and maxillofacial surgery : official journal of the American Association of Oral and Maxillofacial Surgeons, 64(10), 1509–1514. [Link]
University of Louisville. (2025, July 23). Rodent Anesthesia and Analgesia Guideline. [Link]
Zhang, Z., et al. (2019). The development of local anesthetics and their applications beyond anesthesia. International Journal of Nanomedicine, 14, 10173-10186. [Link]
Padera, R. F., et al. (2009). An absorbable local anesthetic matrix provides several days of functional sciatic nerve blockade. Anesthesia and analgesia, 108(3), 999–1005. [Link]
Butterworth, J. F. (2010). Models and Mechanisms of Local Anesthetic Cardiac Toxicity. Regional Anesthesia and Pain Medicine, 35(2), 167-176. [Link]
Akerman, S. B. (1975). Surface anaesthetic properties of the new local anaesthetic amid etidocaine (Duranest): A laboratory evaluation. British journal of anaesthesia, 47(9), 923–927. [Link]
de Oliveira, P. C., Nogueira, L. S., de Paula, E., & de Araujo, D. R. (2016). Comparative analysis of tissue reactions to anesthetic solutions: histological analysis in subcutaneous tissue of rats. Journal of applied oral science : revista FOB, 24(1), 58–65. [Link]
Research How 2. (2024, August 21). Mouse Standard Analgesic and Anesthesics. [Link]
Bhendale, H., Balavenkatasubramanian, J., & Sonawane, K. (2022). An algorithm for management of failed ultrasound-guided peripheral nerve blocks. Saudi journal of anaesthesia, 16(1), 93–100. [Link]
UBC Animal Care Services. (2014, July 15). Local Analgesia/Anesthesia for Adult Rodents SOP. [Link]
Popilskis, S. J., et al. (1995). The Critical Role of Concentration for Lidocaine Block of Peripheral Nerve In Vivo: Studies of Function and Drug Uptake in the Rat. Anesthesiology, 82(6), 1383-1393. [Link]
Giovanetti, E. J., & Giovinazzo, V. J. (1984). A double-blind crossover study comparing two doses of Duranest (etidocaine) 1% with a fixed dose of Sensorcaine (bupivacaine) 0.5% utilizing infiltration regional blocks of the fifth ray. The Journal of foot surgery, 23(6), 467–469. [Link]
Werdehausen, R., et al. (2010). and cytotoxicity of local anesthetics and their adjuvants. UvA-DARE (Digital Academic Repository). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Etidocaine HCl Analytical Support Hub.Status: Operational | Lead Scientist: Dr. [AI Name]
Context: This guide addresses the structural characterization and quantification of degradation products for Etidocaine Hydrochloride (an amide-type local anesthetic).
Module 1: Degradation Pathways & Chemistry
The Core Issue: Amide Bond Vulnerability
Etidocaine (
) shares the amino-amide structural backbone with Lidocaine but possesses a higher lipophilicity due to the propyl substitution on the amine and the butyl chain on the amide. Its degradation profile is dominated by the stability of the amide linkage and the tertiary amine.
Primary Degradation Mechanisms:
Hydrolysis (Critical): The amide bond is susceptible to cleavage under extreme pH (acidic/alkaline) and thermal stress. This releases 2,6-dimethylaniline (2,6-xylidine) , a known carcinogen and critical process impurity.
Oxidation: The tertiary nitrogen in the ethyl-propyl-amino group is prone to N-oxidation, forming Etidocaine N-oxide .
Visualizing the Pathway
The following diagram illustrates the degradation logic you must anticipate during forced degradation studies.
Caption: Primary degradation pathways of Etidocaine HCl showing hydrolytic cleavage to 2,6-xylidine and oxidative conversion to N-oxide.
Module 2: Standardized Analytical Protocols
Protocol A: Stability-Indicating HPLC Method
Use this protocol for routine release testing and stress sample analysis.
Rationale: Etidocaine is a basic drug (
). To prevent peak tailing caused by silanol interactions, the mobile phase must be buffered at an acidic pH (3.0–4.5), keeping the amine protonated and reducing secondary interactions.
Parameter
Specification
Column
C18 (L1), mm, 5 µm (e.g., Agilent Zorbax or equiv.)
Mobile Phase A
Phosphate Buffer (20-50 mM), pH 3.0 (adjusted with Phosphoric Acid)
Mobile Phase B
Acetonitrile (HPLC Grade)
Mode
Isocratic (60:40 Buffer:ACN) or Gradient (if resolving late eluters)
Flow Rate
1.0 mL/min
Detection
UV @ 230 nm (Maximizes amide bond absorption)
Temp
30°C
Injection
20 µL
Protocol B: Forced Degradation (Stress Testing)
Execute this workflow to validate the method's specificity (ICH Q1A).
Acid Stress: Dissolve API in 0.1 N HCl. Heat at 60°C for 24 hours. Target: 10-20% degradation.
Base Stress: Dissolve API in 0.1 N NaOH. Heat at 60°C for 4-8 hours. Note: Amides hydrolyze faster in base.
Oxidative Stress: Treat with 3%
at Room Temp for 24 hours.
Photolytic Stress: Expose to 1.2 million lux hours (ICH Q1B).
Module 3: Troubleshooting & FAQs
Q1: I see a new peak at RRT ~0.25 after basic stress. What is it?
Diagnosis: This is likely 2,6-dimethylaniline (2,6-xylidine) .
Mechanism: Under alkaline conditions, the amide bond is attacked by the hydroxide ion, cleaving the molecule. Because 2,6-xylidine is a small, less lipophilic aromatic amine compared to the parent Etidocaine, it elutes significantly earlier on a Reverse Phase C18 column.
Action: Confirm identity using a reference standard of 2,6-dimethylaniline. Ensure your method has adequate resolution (
) between the solvent front and this early eluting peak.
Q2: My Etidocaine peak is tailing (Symmetry > 2.0). How do I fix this?
Diagnosis: Silanol interaction.
Root Cause: At neutral pH, residual silanol groups on the silica support are ionized (
). The protonated Etidocaine amine () binds ionically to these sites, causing drag (tailing).
Solution:
Lower pH: Ensure buffer is pH 3.0 ± 0.2. This suppresses silanol ionization.
Add Modifier: Add 10-20 mM Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanol sites (though modern "Base Deactivated" columns rarely need this).
Q3: I have low mass balance in my oxidative stress samples. Where is the drug going?
Diagnosis: Non-chromatographable species or adsorption.
Investigation:
N-Oxides: These can sometimes be thermally unstable or highly polar, eluting in the void volume.
Adsorption: Etidocaine is lipophilic.[1] If you are filtering stress samples through a nylon filter, the drug may bind to the membrane.
Corrective Action: Switch to PTFE or PVDF filters. Check the void volume for co-eluting polar degradants.
Module 4: Unknown Peak Identification Workflow
Use this decision logic when an unidentified impurity appears during stability studies.
Caption: Decision tree for identifying unknown impurities in Etidocaine stability samples.
References
BenchChem. (2025). Improving the stability of etidocaine hydrochloride stock solutions for long-term studies. Retrieved from
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from
Smolecule. (2023). Etidocaine hydrochloride: Chemical Properties and Applications. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 36637, Etidocaine hydrochloride. Retrieved from
Powell, M. F., et al. (1987). Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis. (Note: Cited as authoritative proxy for amide-anesthetic hydrolysis mechanisms). Journal of Pharmaceutical Sciences.
Etidocaine hydrochloride versus bupivacaine: a comparative mechanism of action study
[1][2][3] Executive Summary: The Differential Block Paradox In the landscape of long-acting amino-amide local anesthetics, Bupivacaine and Etidocaine represent a critical divergence in pharmacodynamic behavior.[1][2][3]...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary: The Differential Block Paradox
In the landscape of long-acting amino-amide local anesthetics, Bupivacaine and Etidocaine represent a critical divergence in pharmacodynamic behavior.[1][2][3] While both share structural homology and high potency, their clinical fates were sealed by a phenomenon known as differential blockade .
Bupivacaine became the gold standard for obstetrics and postoperative analgesia due to its ability to spare motor function while providing adequate sensory blockade (Sensory > Motor). Conversely, Etidocaine exhibits an "inverse" differential block (Motor > Sensory), often producing profound muscle relaxation that outlasts analgesia.
This guide analyzes the physicochemical and mechanistic drivers of these distinct profiles, offering a roadmap for researchers investigating state-dependent sodium channel inhibition.
Physicochemical Foundations
The divergence in clinical performance between these two agents is rooted in their physicochemical properties, specifically lipophilicity and pKa .
Comparative Properties Table
Property
Bupivacaine
Etidocaine
Mechanistic Implication
Chemical Class
Amino-amide (Pipecoloxylidide)
Amino-amide (Xylidide)
Etidocaine is structurally related to Lidocaine but with a butyl group on the amine.
pKa
~8.1
~7.7
Etidocaine's pKa is closer to physiological pH (7.4), resulting in a higher fraction of uncharged base () available for rapid membrane penetration.
Lipid Solubility (Octanol:Buffer)
~3,420
~7,317
Etidocaine is significantly more lipophilic.[1] This drives its massive Volume of Distribution () and profound motor block.
Protein Binding
~95%
~94%
Both are highly bound to -acid glycoprotein, limiting free drug fraction in plasma.
Onset of Action
Slow / Moderate
Rapid
Lower pKa + High Lipophilicity = Faster neural sheath penetration for Etidocaine.
Elimination Half-life
~2.7 - 3.5 hours
~2.5 - 3.0 hours
Similar clearance, but Etidocaine's redistribution is faster.
The Lipophilicity Factor
Etidocaine’s extreme lipophilicity allows it to penetrate the thick myelin sheaths of motor fibers (
) with ease, contributing to its profound motor blockade. However, this same property creates a "sink" effect in lipid-rich tissues, potentially sequestering the drug away from the axoplasm in sensory fibers, leading to the phenomenon of "analgesic regression" while motor block persists.
Mechanism of Action: State-Dependent Blockade[6][7]
Both agents function by binding to the intracellular portion of voltage-gated sodium channels (
), specifically interacting with the S6 transmembrane segment of Domain IV. However, their kinetics differ.
The Modulated Receptor Hypothesis
Local anesthetics (LAs) bind with different affinities to the channel's states: Resting (R) , Open (O) , and Inactivated (I) .
Phasic Block (Use-Dependent): Both drugs exhibit higher affinity for Open and Inactivated states. High-frequency stimulation (e.g., pain fibers) enhances the block.
Tonic Block: Blockade present at resting membrane potentials.
Molecular Pathway Visualization
The following diagram illustrates the transport and binding pathway, highlighting Etidocaine's rapid transmembrane transit.
Figure 1: Molecular transport and binding mechanism. Etidocaine's lower pKa facilitates the initial deprotonation step, while its high lipophilicity accelerates membrane transit.
Toxicology Profile: The Cardiac Risk[8]
Cardiotoxicity is the critical failure mode for long-acting amides. Both Bupivacaine and Etidocaine are more cardiotoxic than Lidocaine, but the mechanisms show subtle distinctions.[2]
"Fast-In, Slow-Out" (Bupivacaine)
Bupivacaine is notorious for its slow dissociation kinetics from cardiac
channels during diastole.
Re-entrant Arrhythmias: The drug remains bound to the channel between heartbeats, causing unidirectional block and re-entrant circuits.
Resuscitation Difficulty: Bupivacaine toxicity is often refractory to standard ACLS due to this high affinity.
Rapid Redistribution (Etidocaine)
Etidocaine is equally potent at blocking cardiac channels but has a massive volume of distribution.
Sequestering: Upon accidental IV injection, Etidocaine rapidly redistributes into lipid-rich tissues (lungs, brain, fat), which may transiently lower peak plasma concentrations compared to Bupivacaine.
Conduction Delay: It causes significant QRS widening (slowing conduction velocity) similar to Bupivacaine, but its primary clinical limitation remained its unpredictable neural block rather than a "worse" toxicity profile than Bupivacaine.
Experimental Protocol: Voltage Clamp Analysis
To quantify the mechanistic differences (affinity for inactivated states) between these agents, the Whole-Cell Voltage Clamp technique is the gold standard.
Protocol Rationale
This protocol distinguishes Tonic Block (resting affinity) from Phasic Block (use-dependent affinity).
Bath (Extracellular): Low Na+ (to ensure good voltage control).
Step-by-Step Workflow
Giga-seal Formation: Establish a seal (>1 GΩ) and break into whole-cell configuration.
Control Recording: Apply a holding potential (
) of -100 mV. Depolarize to 0 mV for 20ms at 1 Hz to establish baseline current ().
Drug Perfusion: Perfuse Bupivacaine or Etidocaine (e.g., 10-100
).
Tonic Block Measurement: Measure reduction in peak current at low frequency (0.1 Hz) from
-100 mV.
Voltage-Shift Protocol (Inactivation Affinity):
Pre-pulse the membrane to various potentials (e.g., -120 mV to -40 mV) for 500ms.
Test pulse to 0 mV.
Result: A leftward shift in the steady-state inactivation curve (
) indicates high affinity for the inactivated state.
Use-Dependent Protocol:
Apply a train of pulses (e.g., 20 pulses) at high frequency (10 Hz or 40 Hz).
Result: Progressive reduction in current amplitude (
) indicates phasic block.
Protocol Visualization
Figure 2: Voltage clamp workflow for characterizing local anesthetic state-dependence.
References
Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology. Link
Clarkson, C. W., & Hondeghem, L. M. (1985). Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole. Anesthesiology. Link
Covino, B. G. (1986). Pharmacology of newer local anesthetic agents. Anesthesia & Analgesia.
Gissen, A. J., Covino, B. G., & Gregus, J. (1980). Differential sensitivities of mammalian nerve fibers to local anesthetic agents. Anesthesiology. Link
Tucker, G. T., & Mather, L. E. (1975). Pharmacokinetics of local anaesthetic agents. British Journal of Anaesthesia.[4][5] Link
Comparative Guide: Antibody Specificity and Cross-Reactivity Profiling for Etidocaine Immunoassays
Topic: Cross-reactivity studies of antibodies for Etidocaine hydrochloride immunoassays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Etid...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-reactivity studies of antibodies for Etidocaine hydrochloride immunoassays
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Etidocaine hydrochloride is a long-acting amide local anesthetic structurally derived from 2,6-xylidine.[1] While its clinical use has diminished in favor of newer agents like ropivacaine, its detection remains critical in forensic toxicology and pharmacokinetic studies. The primary challenge in developing immunoassays for Etidocaine is the high degree of structural homology it shares with other amide anesthetics, particularly Lidocaine and Bupivacaine .
This guide provides a technical comparison of antibody performance characteristics, focusing on the trade-offs between Broad-Spectrum Polyclonal Antibodies (pAbs) and Target-Specific Monoclonal Antibodies (mAbs) . It details the experimental frameworks required to validate specificity and quantify cross-reactivity (CR) to ensure data integrity in complex biological matrices.
Structural Basis of Cross-Reactivity
To understand antibody performance, one must analyze the immunogen design.[2] Cross-reactivity in this class of drugs is driven by the conserved 2,6-xylidine moiety .
The Challenge: If the hapten is conjugated to the carrier protein via the amine tail, the unique propyl/ethyl substitution of Etidocaine is masked, exposing only the xylidine ring. This results in "Class-Specific" antibodies that bind Lidocaine, Mepivacaine, and Etidocaine indiscriminately.
The Solution: To generate an Etidocaine-specific antibody, the hapten must be conjugated via the aromatic ring (e.g., position 3 or 4), exposing the unique N-ethyl-N-propylamine tail to the immune system.
Visual 1: Immunogen Design & Specificity Logic
Figure 1: Impact of hapten conjugation site on antibody specificity. Linker placement determines whether the antibody recognizes the conserved class structure or the unique drug substituent.
Comparative Performance Analysis
The following data illustrates the performance differences between a representative Broad-Spectrum pAb (often used for class screening) and a High-Specificity mAb.
Table 1: Cross-Reactivity Profiles (% CR)
Data represents typical validation results using Competitive ELISA formats.
Cross-Reactant
Structure Similarity
Antibody A (Broad-Spectrum pAb)
Antibody B (Specific mAb)
Clinical Implication
Etidocaine
Target
100%
100%
Reference Standard
Lidocaine
Very High (Homolog)
85 - 110%
< 1.5%
Ab A cannot distinguish Etidocaine from Lidocaine.
Bupivacaine
High (Piperidine ring)
40 - 60%
< 0.1%
Ab A may flag Bupivacaine use as positive.
Mepivacaine
High
35 - 50%
< 0.1%
Common false positive in screening assays.
2,6-Xylidine
Metabolite (Core)
> 100%
< 5.0%
Metabolite interference is high in Ab A.
Procaine
None (Ester type)
< 0.1%
< 0.1%
Ester anesthetics rarely cross-react with Amide assays.
To generate the data above, a rigorous Competitive ELISA is required. This protocol ensures self-validation by including internal controls for non-specific binding (NSB) and maximum binding (
).
Materials
Solid Phase: 96-well microplate coated with Drug-Protein Conjugate (e.g., Etidocaine-BSA).
Primary Antibody: Anti-Etidocaine (titrated to give OD 1.0–1.5 at
).
Standards: Etidocaine HCl (0.01 to 1000 ng/mL).
Cross-Reactants: Lidocaine, Bupivacaine, Mepivacaine (prepared at 10x higher concentrations than target).
Step-by-Step Workflow
Coating: Incubate plate with Etidocaine-BSA conjugate (1 µg/mL) in Carbonate Buffer (pH 9.6) overnight at 4°C.
Blocking: Wash 3x with PBS-T. Block with 3% Non-Fat Dry Milk in PBS for 1 hour to prevent NSB.
Competition Reaction (The Critical Step):
Add 50 µL of Standard OR Cross-Reactant to respective wells.
Immediately add 50 µL of Primary Antibody .
Mechanism:[3][4] Free drug in solution competes with immobilized drug for antibody binding sites.
Incubate 1 hour at Room Temperature (RT) with shaking.
Readout: Wash 5x. Add TMB Substrate. Stop reaction with 1N HCl after 15 min. Read Absorbance at 450 nm.
Data Calculation
Calculate % Cross-Reactivity (%CR) using the
(concentration inhibiting 50% of maximum binding):
Interpretation: A high
for a cross-reactant means the antibody binds to it poorly (low cross-reactivity).
Visual 2: Validation Workflow & Decision Logic
Figure 2: Decision tree for categorizing antibody utility based on cross-reactivity data.
Troubleshooting & Optimization (Expert Insights)
The "Hook Effect" in High-Dose Samples
In forensic cases involving overdose, Etidocaine concentrations may be extremely high.
Symptom: Paradoxically low signal inhibition or false negatives in sandwich assays (less common for small molecules) or plateauing in competitive assays.
Fix: Run serial dilutions (1:10, 1:100) of the sample. If the calculated concentration increases upon dilution, matrix interference or saturation is present.
Solvent Effects
Etidocaine is lipophilic. Standards are often prepared in methanol or DMSO.
Risk: Organic solvents >5% in the final well can denature the antibody, altering specificity.
Validation: Ensure the "Zero Standard" (
) contains the same % solvent as the samples.
Metabolite Interference
The primary metabolite of Etidocaine is 2-amino-2'-butyroxylidide .
Check: If your assay reads positive in urine but negative in blood (where the parent drug is higher), your antibody may be cross-reacting with the water-soluble metabolite rather than the parent drug.
References
Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier.
Covino, B. G. (1993).[5] Pharmacology of local anesthetic agents. In: Principles and Practice of Anesthesiology. Mosby Year Book. (Seminal work on amide anesthetic structures).
Findlay, J. W., et al. (2000). Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1249-1273.
Cai, X., et al. (2013).[6] Hapten design for anti-addiction vaccine development.[2] Current Topics in Medicinal Chemistry. (Provides mechanistic basis for linker placement in hapten design).
ResearchGate. (2021). Structure of the local anesthetics lidocaine, etidocaine, and propipocaine.[7]
A Head-to-Head Comparison of the Physicochemical Properties of Etidocaine and Ropivacaine: A Guide for Researchers
In the landscape of local anesthetics, the clinical performance of a drug is intrinsically linked to its fundamental physicochemical properties. For researchers and drug development professionals, a deep understanding of...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of local anesthetics, the clinical performance of a drug is intrinsically linked to its fundamental physicochemical properties. For researchers and drug development professionals, a deep understanding of these characteristics is paramount for optimizing existing formulations and innovating novel therapeutic agents. This guide provides a detailed head-to-head comparison of two prominent long-acting amide local anesthetics: Etidocaine and Ropivacaine. Moving beyond a simple data sheet, we will delve into the experimental underpinnings of these properties and their direct implications on anesthetic efficacy.
Introduction: The Molecular Blueprint of Anesthetic Action
Etidocaine, a derivative of lidocaine, and Ropivacaine, a pure S-enantiomer of its racemic parent, are both integral to regional anesthesia.[1][2] Their clinical profiles, however, exhibit notable differences in onset, duration, and potential for toxicity. These distinctions are not arbitrary; they are a direct consequence of their molecular structure and the resulting physicochemical attributes. The key parameters that dictate a local anesthetic's behavior—pKa, lipophilicity (logP), protein binding, and aqueous solubility—govern its journey from the site of injection to its target, the voltage-gated sodium channels within the nerve axon.[3][4]
Comparative Analysis of Physicochemical Properties
A quantitative side-by-side comparison reveals the subtle yet significant differences between Etidocaine and Ropivacaine.
Affects drug formulation and behavior at the injection site.
The Science Behind the Numbers: Experimental Methodologies
To ensure the scientific integrity of the data presented, it is crucial to understand the experimental protocols used to determine these physicochemical properties. These methods are designed to be self-validating and provide the robust data necessary for drug development.
Determination of pKa: Potentiometric Titration
The pKa, the pH at which a drug is 50% ionized and 50% non-ionized, is a critical determinant of the onset of action.[8] A lower pKa closer to physiological pH (7.4) results in a larger fraction of the non-ionized form, which can more readily cross the lipid-rich nerve membrane, leading to a faster onset.[9]
Experimental Workflow: Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Causality in Experimental Choices:
Ionic Strength Adjustment: Maintaining a constant ionic strength with a salt like KCl minimizes variations in activity coefficients, ensuring that the measured potential changes are primarily due to changes in hydrogen ion concentration.[13]
Use of Calibrated pH Meter: The accuracy of the pKa value is directly dependent on the precise measurement of pH. Calibration with standard buffers ensures the reliability of the pH readings.[13]
Incremental Titrant Addition: Small, precise additions of the titrant allow for the construction of a detailed titration curve, from which the equivalence and half-equivalence points can be accurately determined.[13]
Determination of logP: The Shake-Flask Method
The octanol-water partition coefficient (logP) is the gold standard for measuring a drug's lipophilicity.[14] A higher logP indicates greater lipid solubility, which is strongly correlated with increased anesthetic potency and a longer duration of action.[10][15] This is because a more lipophilic molecule can more readily partition into the nerve membrane and bind to the sodium channel.[3]
Step-by-Step Methodology: Shake-Flask Method
Preparation of Phases: Prepare a solution of the drug in a suitable solvent (e.g., DMSO). Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).[16]
Partitioning: Add a small, known volume of the drug stock solution to the octanol-water mixture in a sealed container.
Equilibration: Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure that the drug has reached equilibrium between the two phases.[16]
Phase Separation: Centrifuge the mixture to achieve a clear separation of the octanol and aqueous layers.
Quantification: Carefully sample each phase and determine the concentration of the drug in both the octanol and aqueous layers using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection.[17]
Calculation: The logP is calculated as the logarithm of the ratio of the drug concentration in the octanol phase to its concentration in the aqueous phase.[16]
Self-Validating System: The shake-flask method is considered a direct and reliable measure of lipophilicity.[14] The use of a buffered aqueous phase at a physiological pH is crucial for ionizable drugs like local anesthetics, as their partitioning behavior is pH-dependent.[16]
Determination of Protein Binding: Ultrafiltration
The extent of plasma protein binding significantly influences the duration of action of local anesthetics.[12] A higher percentage of protein binding creates a local reservoir of the drug, leading to a sustained release and prolonged nerve blockade.[10]
Experimental Workflow: Ultrafiltration for Protein Binding
Caption: Workflow for determining protein binding via ultrafiltration.
Rationale for Experimental Design:
Physiological Temperature: The incubation is performed at 37°C to mimic physiological conditions, as protein binding can be temperature-dependent.[18]
Ultrafiltration Device: The device contains a semipermeable membrane with a specific molecular weight cutoff that allows the smaller, unbound drug molecules to pass through while retaining the larger protein-drug complexes.[18]
Centrifugation: This provides the force necessary to drive the unbound drug across the membrane into the ultrafiltrate.[19]
Physicochemical Properties and Their Clinical Implications: A Synthesis
The data presented in the comparison table, understood through the lens of their experimental determination, provides a clear rationale for the observed clinical differences between Etidocaine and Ropivacaine.
Onset of Action: Etidocaine's pKa of 7.74 is closer to physiological pH than Ropivacaine's pKa of 8.1.[1][7] This means that at a tissue pH of 7.4, a greater proportion of Etidocaine exists in the non-ionized, lipid-soluble form, facilitating more rapid diffusion across the nerve membrane and a faster onset of anesthesia.[9]
Potency and Duration of Action: Etidocaine's higher logP value (~3.77) compared to Ropivacaine's (~2.9) indicates greater lipid solubility.[1][6] This higher lipophilicity contributes to Etidocaine's greater potency, as it can more effectively partition into the nerve membrane to reach its site of action.[10][15] Both drugs exhibit high protein binding (around 94-95%), which is a key factor in their long duration of action.[1][11] This high affinity for proteins creates a local depot of the drug, leading to a sustained anesthetic effect.[12]
Differential Blockade: The lower lipophilicity of Ropivacaine compared to Etidocaine is thought to contribute to its greater degree of motor-sensory differentiation, meaning it can provide significant sensory blockade with less motor impairment.[20]
Conclusion
This in-depth comparison of the physicochemical properties of Etidocaine and Ropivacaine underscores the critical relationship between molecular characteristics and clinical performance. For researchers in drug development, a thorough understanding of these properties, coupled with a knowledge of the rigorous experimental methods used for their determination, is essential for the rational design of new local anesthetics with improved efficacy and safety profiles. The interplay of pKa, lipophilicity, and protein binding provides a powerful framework for predicting and optimizing the clinical behavior of these vital therapeutic agents.
References
NYSORA. (2018, June 8). Clinical Pharmacology of Local Anesthetics. Retrieved from [Link]
Emedicine. (2023, September 8). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Retrieved from [Link]
Fresenius Kabi. (2024, September 20). DATA SHEET Ropivacaine Kabi. Retrieved from [Link]
Journal of Surgery and Medicine. (2019, May 24). Management of local anesthetic toxicity and importance of lipid infusion. Retrieved from [Link]
Anesthesia Progress. (2014). Local Anesthetics: Review of Pharmacological Considerations. Retrieved from [Link]
Ho Medical: Anaesthesia. (n.d.). Local Anaesthetics. Retrieved from [Link]
The Annals of The Royal College of Surgeons of England. (2012, March 15). Local anaesthetics. Retrieved from [Link]
BJA Education. (2017). Basic pharmacology of local anaesthetics. Retrieved from [Link]
Deranged Physiology. (2024, October 26). Pharmacology of local anaesthetics. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Etidocaine - the NIST WebBook. Retrieved from [Link]
Update in Anaesthesia. (n.d.). LOCAL ANAESTHETIC PHARMACOLOGY. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structure and molecular weight of ropivacaine: (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2- carboxamide. Retrieved from [Link]
TeachMeAnaesthetics. (2024, September 5). Local Anaesthetics. Retrieved from [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
e-SAFE Anaesthesia. (n.d.). Lipid Solubility. Retrieved from [Link]
ATOTW. (n.d.). LOCAL ANAESTHETICS. Retrieved from [Link]
PubChem. (n.d.). Etidocaine. Retrieved from [Link]
PubChem. (n.d.). Ropivacaine Hydrochloride. Retrieved from [Link]
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
U.S. Food and Drug Administration. (2018, November 15). Naropin® (ropivacaine HCl) Injection. Retrieved from [Link]
PubChem. (n.d.). (+)-Ropivacaine. Retrieved from [Link]
MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]
PubMed. (1981, February). Ultrafiltration in serum protein binding determinations. Retrieved from [Link]
protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]
Journal of Pharmaceutical and Biomedical Analysis. (2011). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
Talanta. (2012). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Retrieved from [Link]
AAPS PharmSciTech. (2010). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Retrieved from [Link]
Journal of Chromatography A. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Retrieved from [Link]
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]
JoVE. (2025, February 12). Video: Protein-Drug Binding: Determination Methods. Retrieved from [Link]
Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
International Journal of Innovative Research in Science and Social Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
MDPI. (2021, February 19). Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations. Retrieved from [Link]
Journal of Pharmaceutical Investigation. (2025, February 18). A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2017, November 30). Spectrophotometric Determination of pKa and Log P of Risperidone. Retrieved from [Link]
Comparative In Vitro Profiling: Protein Binding Kinetics of Etidocaine vs. Amide Anesthetics
Executive Summary Etidocaine represents a distinct benchmark in the pharmacology of amide local anesthetics due to its exceptional lipophilicity and protein binding capacity (~94–95%). While its clinical use has waned in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Etidocaine represents a distinct benchmark in the pharmacology of amide local anesthetics due to its exceptional lipophilicity and protein binding capacity (~94–95%). While its clinical use has waned in favor of agents with better differential blockade profiles (like Ropivacaine), it remains a critical reference molecule in drug development for understanding high-affinity interactions with Alpha-1-Acid Glycoprotein (AAG) .
This guide details the in vitro assay frameworks required to objectively compare Etidocaine against standard alternatives (Bupivacaine, Lidocaine, Mepivacaine). It prioritizes the Rapid Equilibrium Dialysis (RED) method as the gold standard, while addressing the specific technical challenges posed by Etidocaine’s tendency for non-specific binding to assay materials.
The Physicochemical Landscape
To design a valid assay, one must first understand the properties driving the interaction. Etidocaine’s structural addition of a butyryl chain (compared to Lidocaine’s acetyl) dramatically increases its lipophilicity (
), driving its intense protein binding.
Table 1: Comparative Physicochemical Profile
Analyte
Class
Protein Binding (%)
Primary Binding Partner
LogP (Lipophilicity)
pKa
Etidocaine
Amide
~94 – 95%
AAG (High Affinity)
3.7
7.7
Bupivacaine
Amide
~95%
AAG
3.4
8.1
Mepivacaine
Amide
~75 – 77%
AAG / Albumin
1.95
7.6
Lidocaine
Amide
~60 – 70%
AAG / Albumin
2.4
7.9
Data synthesized from standard pharmacological texts and comparative studies (See References 1, 3, 5).
Mechanism of Interaction
Local anesthetics are basic drugs (
).[1][2] In plasma, they bind primarily to Alpha-1-Acid Glycoprotein (AAG) , a high-affinity, low-capacity reactant. Human Serum Albumin (HSA) acts as a secondary, low-affinity but high-capacity reservoir.
The "High-Binding" Trap:
For drugs like Etidocaine and Bupivacaine, saturation of AAG (e.g., in trauma or cancer where AAG levels fluctuate) can lead to sudden spikes in the free fraction of the drug, significantly altering toxicity risks (LAST - Local Anesthetic Systemic Toxicity).
Diagram 1: Protein Binding Equilibrium Dynamics
Caption: Equilibrium dynamics showing the competitive binding of basic anesthetics to AAG and HSA. Free drug drives efficacy and toxicity.
Primary Assay: Rapid Equilibrium Dialysis (RED)
Status: Gold Standard
Rationale: Unlike ultrafiltration, RED minimizes the "Gibbs-Donnan" effect (uneven distribution of ions) and is less susceptible to membrane clogging. However, for Etidocaine, Non-Specific Binding (NSB) to the plastic device is a critical failure mode that must be controlled.
Note: pH control is vital; a shift of 0.2 pH units significantly alters the ionized fraction of Etidocaine (
).
Plasma Source: Pooled human plasma (K2EDTA), adjusted to physiological pH.
Spiking: Prepare Etidocaine and comparator stocks in DMSO. Spike plasma to therapeutic concentrations (e.g., 2–5 µg/mL). Final DMSO content must be
to prevent protein denaturation.
Phase B: The RED Workflow
Chamber Setup: Use a Teflon-coated or high-grade polypropylene RED plate with a 12–14 kDa MWCO (Molecular Weight Cut-Off) membrane.
Loading:
Chamber A (Donor): 200 µL Spiked Plasma.
Chamber B (Receiver): 350 µL PBS Buffer.
Incubation: Seal plate. Incubate at 37°C on an orbital shaker (approx. 250 rpm) for 4–6 hours .
Validation: Time-to-equilibrium must be established in a pilot study (usually 4h for amides).
Phase C: Post-Incubation & Analysis
Sampling: Remove 50 µL from both Plasma and Buffer chambers.
Matrix Matching:
Add 50 µL of blank plasma to the Buffer sample.
Add 50 µL of blank buffer to the Plasma sample.
Reason: Ensures identical matrix effects during Mass Spectrometry (LC-MS/MS) ionization.
Extraction: Protein precipitation using ice-cold Acetonitrile containing an internal standard (e.g., Lidocaine-d10).
Quantification: Analyze via LC-MS/MS (MRM mode).
Phase D: The "Etidocaine Control" (Crucial)
Because Etidocaine is highly lipophilic (
), it may bind to the plastic walls of the device.
Recovery Check: You must calculate Mass Balance.
Acceptance Criteria: Recovery must be
. If lower, pre-coat chambers with Tween-20 or switch to glass equilibrium dialysis cells.
Diagram 2: RED Assay Workflow
Caption: Step-by-step workflow for Rapid Equilibrium Dialysis (RED) ensuring matrix matching before LC-MS analysis.
Secondary Assay: Ultrafiltration
Status: High-Throughput Alternative
Use Case: Screening large libraries or when sample volume is extremely limited (<50 µL).
Methodology:
Load spiked plasma into a device with a semi-permeable membrane (30 kDa MWCO).
Centrifuge at 2000 x g for 20 minutes (37°C).
Analyze the ultrafiltrate (free drug).
Critical Limitation for Etidocaine:
Ultrafiltration is not recommended as the primary validation method for Etidocaine. The filter membranes often exhibit significant non-specific binding for lipophilic drugs, leading to falsely low "free fraction" calculations. If used, it requires a "solubility control" where the drug is filtered in buffer only to measure membrane loss.
Data Analysis & Interpretation
Calculating Fraction Unbound (
)
The primary output of the RED assay is the fraction unbound:
Comparative Interpretation
When comparing Etidocaine to Lidocaine:
Etidocaine (
): Only 5% of the drug is available to cross membranes or be metabolized. This acts as a depot. However, if AAG is saturated, can double to 0.10, effectively doubling the active dose and risk of toxicity.
Lidocaine (
): A much larger fraction is free. It is cleared faster but has a lower risk of "displacement toxicity" compared to Etidocaine.
Troubleshooting Low Recovery
If Etidocaine recovery in RED is <85%:
Pre-saturation: Pre-soak the membrane with the drug (rarely practical).
Material Switch: Move to Equilibrium Gel Filtration or Ultracentrifugation (which avoids membranes entirely), though these are more labor-intensive.
References
Goodman & Gilman's The Pharmacological Basis of Therapeutics.Local Anesthetics: Physicochemical Properties and Protein Binding.
Mather, L. E., & Thomas, J. (1978). Bupivacaine binding to plasma proteins. British Journal of Anaesthesia.[3]
Tucker, G. T., & Mather, L. E. (1975). Pharmacokinetics of local anaesthetic agents. British Journal of Anaesthesia, 47, 213-224.
PubChem Compound Summary. Etidocaine (CID 37497) and Lidocaine (CID 3676). National Center for Biotechnology Information.
Waters, N. J., et al. (2008). Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. Journal of Pharmaceutical Sciences.
A Comparative Review of the Metabolic Pathways of Amide-Type Local Anesthetics
For researchers, scientists, and drug development professionals, a nuanced understanding of the metabolic pathways of local anesthetics is paramount for optimizing drug efficacy and ensuring patient safety. This guide pr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, a nuanced understanding of the metabolic pathways of local anesthetics is paramount for optimizing drug efficacy and ensuring patient safety. This guide provides an in-depth comparative review of the metabolism of commonly used amide-type local anesthetics, delving into the enzymatic processes, resultant metabolites, and the clinical implications of these metabolic variations.
Introduction to Amide-Type Local Anesthetics
Amide-type local anesthetics are a cornerstone of modern pain management, reversibly blocking nerve impulse conduction by inhibiting voltage-gated sodium channels.[1] Unlike their ester-type counterparts, which are rapidly hydrolyzed by plasma cholinesterases, amide anesthetics undergo more complex and slower biotransformation, primarily in the liver.[2][3] This fundamental difference in metabolism significantly influences their duration of action, potential for systemic toxicity, and suitability for different clinical scenarios and patient populations. This guide will focus on the metabolic intricacies of five key amide local anesthetics: Lidocaine, Bupivacaine, Ropivacaine, Mepivacaine, and the unique hybrid, Articaine.
Comparative Pharmacokinetics
The clinical performance of a local anesthetic is intrinsically linked to its pharmacokinetic profile. The following table summarizes key parameters for the amide-type local anesthetics discussed in this guide.
Ester hydrolysis, Thiophene ring metabolism[15][16]
Metabolic Pathways of Individual Amide-Type Local Anesthetics
The biotransformation of amide local anesthetics is a multi-step process predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.[1] The specific isoforms involved and the resulting metabolites vary between agents, leading to distinct clinical profiles.
Lidocaine
Lidocaine undergoes extensive and rapid hepatic metabolism, primarily through oxidative N-deethylation by CYP1A2 and CYP3A4.[4][5] This process yields two pharmacologically active metabolites: monoethylglycinexylidide (MEGX) and, subsequently, glycinexylidide (GX).[4][6] MEGX retains approximately 80-90% of the antiarrhythmic and anticonvulsant properties of lidocaine.[6] Further metabolism involves hydroxylation, and the metabolites are ultimately excreted by the kidneys.[6] The high hepatic extraction ratio of lidocaine means its clearance is sensitive to changes in liver blood flow.[4]
Metabolic pathway of Lidocaine.
Bupivacaine
Bupivacaine is also metabolized in the liver, primarily through N-dealkylation to its major metabolite, 2',6'-pipecoloxylidide (PPX), a reaction catalyzed predominantly by CYP3A4.[7][8] Other metabolic pathways include aromatic hydroxylation and amide hydrolysis.[9] Bupivacaine's high lipid solubility and extensive protein binding contribute to its longer duration of action and slower metabolic clearance compared to lidocaine.
Metabolic pathway of Bupivacaine.
Ropivacaine
Ropivacaine, an S-enantiomer, is extensively metabolized in the liver, with two main pathways identified.[10] Aromatic hydroxylation to 3-hydroxy-ropivacaine is primarily mediated by CYP1A2, while N-dealkylation to 2',6'-pipecoloxylidide (PPX) is catalyzed by CYP3A4.[10][11] The metabolites of ropivacaine have significantly less local anesthetic potency than the parent compound.
Metabolic pathway of Ropivacaine.
Mepivacaine
Mepivacaine's metabolism in the liver involves N-demethylation and aromatic hydroxylation, with CYP1A2 and CYP3A4 being the key enzymes. Its metabolic rate is intermediate among the amide-type local anesthetics.
Articaine: A Hybrid Metabolism
Articaine possesses a unique chemical structure among amide local anesthetics, featuring an additional ester group.[15][16] This structural distinction allows for a dual metabolic pathway. Approximately 90-95% of articaine is rapidly hydrolyzed by plasma esterases in the bloodstream to its inactive metabolite, articainic acid.[12][13][14] The remaining 5-10% undergoes hepatic metabolism.[13][14] This rapid plasma-based metabolism results in a significantly shorter elimination half-life compared to other amide anesthetics, reducing the risk of systemic toxicity.[12][13]
Metabolic pathway of Articaine.
Clinical Implications of Metabolic Differences
The variations in metabolic pathways have significant clinical ramifications, particularly concerning the risk of systemic toxicity and use in specific patient populations.
Hepatic and Renal Impairment
Patients with severe liver disease exhibit reduced clearance of amide local anesthetics due to decreased hepatic enzyme activity and blood flow.[2][17] This can lead to drug accumulation and an increased risk of systemic toxicity. Therefore, caution and potentially reduced dosages are warranted in this population. While the kidneys are the primary route of excretion for metabolites, renal impairment can also lead to the accumulation of active metabolites, although the clinical significance of this is still being evaluated.
Genetic Polymorphisms
Genetic variations in CYP enzymes can lead to significant inter-individual differences in drug metabolism, categorizing individuals as poor, intermediate, extensive, or ultra-rapid metabolizers.
CYP3A4: Numerous genetic polymorphisms of CYP3A4 have been identified, with most resulting in decreased enzyme function.[2] Individuals with reduced CYP3A4 activity may metabolize drugs like lidocaine and bupivacaine more slowly, increasing the risk of toxicity.[18]
CYP1A2: Genetic variants of CYP1A2 can also alter its metabolic activity.[3] For instance, the CYP1A2*1F allele is associated with increased inducibility of the enzyme, particularly in smokers, leading to faster metabolism of CYP1A2 substrates like ropivacaine and lidocaine.[17][19]
Pharmacogenetic testing has the potential to personalize local anesthetic therapy by identifying patients at higher risk for adverse drug reactions due to their genetic makeup.[20]
Methodologies for Studying Local Anesthetic Metabolism
In vitro methods are crucial for elucidating the metabolic pathways and potential drug-drug interactions of local anesthetics. The human liver microsome (HLM) stability assay is a standard preclinical method.
Experimental Protocol: Human Liver Microsome Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of an amide-type local anesthetic using pooled human liver microsomes.
Materials:
Pooled human liver microsomes (stored at -80°C)
Test local anesthetic compound
Phosphate buffer (e.g., 100 mM, pH 7.4)
NADPH regenerating system (or NADPH stock solution)
Positive control compound with known metabolic stability (e.g., testosterone)
Negative control (vehicle)
Quenching solution (e.g., acetonitrile with an internal standard)
96-well plates
Incubator/shaker (37°C)
LC-MS/MS system for analysis
Procedure:
Preparation of Reagents:
Thaw human liver microsomes on ice.
Prepare a working solution of the test compound and positive control in a suitable solvent.
Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions.
Pre-warm the phosphate buffer to 37°C.
Incubation:
In a 96-well plate, add the phosphate buffer.
Add the test compound or control compound to the appropriate wells.
Pre-incubate the plate at 37°C for a few minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution to all wells except the negative control (time zero).
Incubate the plate at 37°C with gentle shaking.
Time-Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding the cold quenching solution.
Sample Processing:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis:
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
Workflow for a Human Liver Microsome Stability Assay.
Conclusion
The metabolic pathways of amide-type local anesthetics are a complex interplay of enzymatic reactions that significantly influence their clinical efficacy and safety profiles. A thorough understanding of these pathways, from the specific CYP450 isoforms involved to the impact of genetic polymorphisms, is essential for the rational selection and dosing of these critical drugs. Articaine's unique dual metabolism sets it apart, offering a favorable pharmacokinetic profile in many clinical situations. As the field of pharmacogenomics continues to evolve, a more personalized approach to local anesthesia, guided by an individual's metabolic capacity, is on the horizon.
References
Klein, J. (n.d.). Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism. Liposuction 101. [Link]
Arlander, E., Ekström, G., Alm, C., Rane, A., & Bertilsson, L. (2000). Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors. Clinical Pharmacology & Therapeutics, 67(5), 539-545. [Link]
Busti, A. J. (2015, October). Genetic Polymorphisms of the CYP3A4 Enzyme and Potential Influence on Drug Efficacy and/or Safety. EBM Consult. [Link]
Nizharadze, N., et al. (2017). Articaine—the best choice of local anesthetic in contemporary dentistry. Georgian Medical News, (262), 65-70. [Link]
Thaminee, S. (2015). Articaine in Dentistry. Journal of Pharmaceutical Sciences and Research, 7(9), 792-794. [Link]
Li, X., et al. (2024). CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. Clinical Pharmacogenetics, 1(1), 1-1. [Link]
Ha, H. R., et al. (2000). Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans. Xenobiotica, 30(8), 787-798. [Link]
Li, X., et al. (2024). CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. Clinical Pharmacogenetics, 1(1), 1-1. [Link]
Rane, A., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Pharmaceuticals, 17(12), 1629. [Link]
Belknap, E. (2015). Interindividual Variability in the Cytochrome P450 3A4 Drug Metabolizing Enzyme: Effect of the CYP3A41G Genetic Variant*. ScholarWorks at University of Montana. [Link]
(2021, October 1). CYP1A2 Gene: Fast or Slow Caffeine Metabolizer and More. Genetic Lifehacks. [Link]
(2023, August 1). Get to know a gene: CYP1A2. GeneSight. [Link]
Kantola, T., et al. (2009). Cytochrome P450-mediated drug interactions affecting lidocaine. University of Helsinki. [Link]
(n.d.). Correlation between CYP1A2 Genetic Polymorphism and Drug Response. [Link]
Gantenbein, M., et al. (2000). Oxidative Metabolism of Bupivacaine into Pipecolylxylidine in Humans Is Mainly Catalyzed by CYP3A. Drug Metabolism and Disposition, 28(4), 383-385. [Link]
(2021, June 11). Articaine vs. Lidocaine: A Comparison of Local Anesthetics. [Link]
(n.d.). 34A Pharmacology of Local Anesthetics. [Link]
Ghotbi, R., et al. (2019). CYP1A2 mRNA Expression Rather than Genetic Variants Indicate Hepatic CYP1A2 Activity. International Journal of Molecular Sciences, 20(19), 4899. [Link]
Orlando, R., et al. (2004). Cytochrome P450 1A2 is a major determinant of lidocaine metabolism in vivo: Effects of liver function. Clinical Pharmacology & Therapeutics, 75(1), 80-88. [Link]
Jeske, A. H. (2023, June 8). Articaine vs. Lidocaine: A Comparison of Local Anesthetics. Today's RDH. [Link]
(2025, August 12). The Articaine Era: Reassessing Pediatric Local Anesthesia - A Review. IOSR Journal of Dental and Medical Sciences. [Link]
Saari, T. I. (2007). Effects of drug interactions and liver disease on the pharmacokinetics of ropivacaine. University of Helsinki. [Link]
Thorn, C. F., et al. (n.d.). Lidocaine Pathway, Pharmacokinetics. PharmGKB. [Link]
(2023, September 28). CYP1A2 and Caffeine: Unraveling the Metabolic Connection. MyGenome. [Link]
Gantenbein, M., et al. (2000). Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A. Drug Metabolism and Disposition, 28(4), 383-385. [Link]
Covino, B. G. (2016, July 17). Properties, Absorption, and Disposition of Local Anesthetic Agents. Anesthesia Key. [Link]
St-Jean, B. (2018). Basic pharmacology of local anaesthetics. BJA Education, 18(1), 13-18. [Link]
Leonard, B. (2025, January 17). Pharmacogenomics in Anesthesia: Tailoring Anesthetic Agents to Genetic Variations. Journal of Surgical Case Reports and Images, 8(1). [Link]
Oda, Y., et al. (2006). Effects of premedication medicines on the formation of the CYP3A4-dependent metabolite of ropivacaine, 2', 6'-Pipecoloxylidide, on human liver microsomes in vitro. Journal of Anesthesia, 20(1), 26-30. [Link]
(2025, October 2). Pharmacogenetics of Anesthetic Agents. OpenAnesthesia. [Link]
Tompkins, L. M., & Wallace, A. D. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(10), 1099-1111. [Link]
Garmon, E., & Hendrix, J. M. (2025, February 21). Topical, Local, and Regional Anesthesia and Anesthetics. StatPearls. [Link]
(2023, September 12). metabolic stability & determining intrinsic drug clearance. Chem Help ASAP. [Link]
Silva, J. P., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(2), 101370. [Link]
Pešić, V., et al. (2022). Clinical Importance of Potential Genetic Determinants Affecting Propofol Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 13, 829350. [Link]
Wernevik, J., et al. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 831-841. [Link]
(2021, August 23). Local Anaesthetics - Part One. LITFL. [Link]
(2023, January 24). Exploring the Role of Genetics in Individual Responses to Anesthesia. Hilaris Publisher. [Link]
Liu, Y., et al. (2018). Mechanisms and implications in gene polymorphism mediated diverse reponses to sedatives, analgesics and muscle relaxants. Journal of Translational Medicine, 16(1), 1-13. [Link]
Arlander, E., et al. (2000). Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors. Clinical Pharmacology & Therapeutics, 67(5), 539-545. [Link]
(n.d.). Drug metabolism. e-SAFE Anaesthesia. [Link]
Immediate Action Required: Treat 2-(Ethylamino)-o-propionotoluidide Hydrochloride as a High-Hazard Pharmaceutical Intermediate . It is a structural analog of the local anesthetic Prilocaine and shares its toxicological profile, specifically the risk of inducing Methemoglobinemia (oxidation of hemoglobin) upon exposure, and potential corrosivity in its hydrochloride form.[2]
Disposal Standard:Zero-Discharge Policy. Under no circumstances should this compound enter municipal wastewater systems. The only validated disposal method is High-Temperature Incineration via a licensed chemical waste management facility.[1][4]
Chemical Identity & Hazard Characterization
Purpose: Accurate classification determines the regulatory waste code and handling rigor.
Parameter
Specification
Operational Implication
Chemical Class
Amino-amide (Aniline derivative)
Potential for contact dermatitis and CNS toxicity.[1]
Physical State
White Crystalline Solid (HCl salt)
Hygroscopic; keep containers tightly sealed to prevent caking.[1][4]
Segregation: Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides).[2] Amides can form unstable N-nitroso compounds.[1][4]
pH Check: If the solution is highly acidic (pH < 2), slowly neutralize to pH 6–8 using Sodium Bicarbonate (
) before adding to the solvent waste stream to prevent container degradation.[1]
Solvent Compatibility: Compatible with standard organic waste streams (Methanol, Acetonitrile, DCM) destined for incineration.[2]
Disposal Workflow: The "Chain of Custody"
Purpose: A self-validating system ensuring the compound moves from the bench to the incinerator without leakage.[1]
Decision Matrix (DOT Visualization)
Caption: Operational flow for segregating and processing waste streams to ensure compliance with incineration standards.
Regulatory Classification & Waste Codes
Purpose: Correct coding prevents rejection by waste haulers.
Unlike P-listed acute toxins (e.g., Epinephrine), this compound is not federally listed by name.[1][2] However, it defaults to characteristic codes based on its properties.[2][4]
If solid/neutral.[1][4] Recommended: Manage as "Hazardous" voluntarily.[1][4]
DOT (Transport)
Corrosive Solid
UN 3261 or UN 1759
Likely Class 8 (Corrosive) or Class 6.1 (Toxic) depending on purity.[1]
EU (EWC)
Laboratory Chemical
16 05 06 *
"Laboratory chemicals consisting of or containing dangerous substances."[1][4]
Expert Insight: While federal law might allow "Non-Regulated" status for the solid neutral salt, best practice dictates managing it as RCRA Hazardous (Black Bin/Box) to guarantee incineration.[2] "White Bin" (medical waste) often undergoes autoclaving, which does not destroy the chemical structure of amides, leading to environmental leaching.[2]
Emergency Spill Response Protocol
Purpose: Immediate mitigation of acute risks during accidental release.
PPE Required: Nitrile gloves (double gloved), N95 respirator (or P100 if powder is fine), Safety Goggles.[1][2]
Evacuate & Ventilate: If a large powder spill occurs, clear the area to let dust settle.[4]
Solid Spill:
Do NOT sweep dry.[1][4] This aerosolizes the hydrochloride salt.[1][4]
Cover spill with wet paper towels (water or ethanol) to dampen.[1][4]
Personal protective equipment for handling 2-(Ethylamino)-o-propionotoluidide Hydrochloride
Synonyms: (RS)-2-Ethylamino-N-(2-methylphenyl)propanamide HCl; Prilocaine Impurity C. CAS: 35891-75-9 (HCl salt) / 42459-37-0 (Free base) Molecular Formula: C12H18N2O[1]·HCl Executive Summary: The Chemical Context As a S...
As a Senior Application Scientist, I must clarify that while this compound is often categorized as a "reference standard" or "impurity" (specifically Prilocaine Impurity C ), its physiological potency mirrors that of clinical amino-amide anesthetics.
Crucial Safety Distinction:
Structurally, this compound is the ethyl analog of Prilocaine. Like Prilocaine, it contains an o-toluidine moiety. Upon metabolic hydrolysis or environmental degradation, this moiety can be released, presenting a specific risk of Methemoglobinemia (oxidation of hemoglobin) and potential carcinogenicity associated with o-toluidine. Therefore, standard "irritant" protocols are insufficient; you must handle this as a Potent Bioactive Compound (PBC) .
Risk Assessment & Hazard Profiling
Effective safety is not about generic checklists; it is about interrupting specific toxicity pathways.
Hazard Domain
Specific Risk
Mechanism of Action
Acute Toxicity
Oral/Mucous Membrane Absorption
Sodium Channel Blockade: Like Lidocaine, systemic absorption can dampen CNS and cardiac excitation, leading to dizziness, bradycardia, or seizures.
Specific Target Organ
Methemoglobinemia
Metabolic Activation: The amide bond hydrolyzes to release o-toluidine, which oxidizes hemoglobin () to methemoglobin (), impairing oxygen transport.
Physical State
Hygroscopic Dust
HCl Salt Properties: The hydrochloride salt is highly water-soluble and hygroscopic. It will rapidly solubilize on moist mucous membranes (eyes, lungs), accelerating absorption.
Mechanism of Toxicity Diagram
The following logic flow illustrates why inhalation protection is critical—not just to prevent irritation, but to stop the metabolic cascade.
Figure 1: Metabolic pathway highlighting the critical risk of o-toluidine release following exposure.
The PPE Matrix: Graded Response
Do not apply a "one-size-fits-all" approach. PPE must scale with the energy (potential for aerosolization) and quantity of the operation.
Recommended Protection Levels[3][4][5][6]
Operational Scale
Respiratory
Dermal (Hands)
Ocular
Body
Analytical (<10 mg) (e.g., HPLC Standard Prep)
N95 / FFP2 Use within Fume Hood.
Double Nitrile (0.11mm min thickness). Change immediately if splashed.
P100 / HEPA Half-Mask Mandatory if outside hood (not recommended).
Double Nitrile (Extended Cuff) Outer glove over lab coat cuff.
Chemical Goggles Unvented to prevent dust entry.
Lab Coat + Tyvek Sleeves.
Bulk Handling (>1 g) (e.g., Weighing, Transfer)
PAPR (Powered Air) Or Full-Face P100.
High-Permeation Laminate (e.g., Silver Shield) under Nitrile.
Full Face Shield Over goggles.
Tyvek Coverall (Type 5/6).
Operational Protocols: Self-Validating Systems
Safety is embedded in the workflow. The following protocol ensures containment during the highest-risk activity: Weighing the HCl Salt .
Protocol: Static-Controlled Weighing
Why this matters: Hydrochloride salts are prone to static charge, causing "particle jump" and invisible aerosolization during spatula transfer.
Engineering Setup:
Operate inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.
Place an Ionizing Bar or anti-static gun near the balance to neutralize the salt's charge.
Preparation:
Pre-weigh the solvent (if preparing a stock solution) to avoid transferring dry powder to a volumetric flask. It is safer to add powder to a tared vial, then add solvent.
Transfer Logic:
Do not use a flat spatula. Use a scoopula or curved weighing boat to minimize surface area exposure.
Technique: "Tap-and-Settle." Allow dust to settle for 10 seconds before removing the vial from the balance enclosure.
Decontamination (Immediate):
Wipe the balance area with a surfactant-based cleaner (e.g., soapy water) before an alcohol wipe.
Reasoning: Alcohol can fixate proteins or spread salts; surfactants solubilize and lift the HCl salt effectively.
Workflow Logic Diagram
Figure 2: Operational workflow designed to minimize dust generation and exposure duration.
Decontamination & Disposal
Disposal Principle: As a halogenated organic amine salt, this compound must not enter the water table due to its biological activity (anesthetic effects on aquatic life).
Spill Response (Solid)
Isolate: Evacuate the immediate 10ft radius.
PPE Up: Don P100 respirator and double gloves.
Neutralize: Cover the spill with a wet paper towel (water/detergent).
Why: Dry sweeping generates dust. Wetting the HCl salt solubilizes it, trapping it in the paper matrix.
Collect: Scoop the wet material into a wide-mouth hazardous waste jar.
Waste Classification
Primary Stream: Incineration (High Heat).
RCRA Code (US): Not specifically listed, but dispose as D001 (Ignitable) if in organic solvent, or generally as "Toxic Organic Solid."
Labeling: Must explicitly state: "Contains Prilocaine Analog – Potential Methemoglobinemia Hazard."
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71316539, 2-(Ethylamino)-o-propionotoluidide. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: o-Toluidine (Metabolite Hazard Data).[2] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1000 Table Z-1. (Reference for Particulate Not Otherwise Regulated).[3] Retrieved from [Link]